Microcolin H
Description
Properties
Molecular Formula |
C38H63N5O9 |
|---|---|
Molecular Weight |
733.9 g/mol |
IUPAC Name |
[(2R,3S)-4-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-[[(2S)-4-methyl-2-[methyl-[(2R)-2-methyloctanoyl]amino]pentanoyl]amino]-4-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C38H63N5O9/c1-12-13-14-15-16-24(6)35(48)40(10)29(19-22(2)3)34(47)39-32(26(8)52-27(9)44)37(50)41(11)33(23(4)5)38(51)42-21-28(45)20-30(42)36(49)43-25(7)17-18-31(43)46/h17-18,22-26,28-30,32-33,45H,12-16,19-21H2,1-11H3,(H,39,47)/t24-,25+,26-,28+,29+,30+,32+,33+/m1/s1 |
InChI Key |
VVVUQZUDSPOQAQ-PEYQGHOASA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)OC(=O)C)C(=O)N(C)[C@@H](C(C)C)C(=O)N1C[C@H](C[C@H]1C(=O)N2[C@H](C=CC2=O)C)O |
Canonical SMILES |
CCCCCCC(C)C(=O)N(C)C(CC(C)C)C(=O)NC(C(C)OC(=O)C)C(=O)N(C)C(C(C)C)C(=O)N1CC(CC1C(=O)N2C(C=CC2=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Microcolin H chemical structure and analogues
An In-depth Technical Guide to Microcolin H: Chemical Structure, Analogues, and Mechanism of Action
Introduction
Microcolins are a class of lipopeptides isolated from the marine cyanobacterium Moorea producens (previously Lyngbya majuscula).[1] This family of natural products, including Microcolins A-M, has demonstrated a range of biological activities, most notably potent antitumor and immunosuppressive effects.[1][2] This guide focuses on this compound, a recently investigated member of this family, and its analogues. This compound has been identified as a novel inducer of autophagy that exhibits significant antitumor activity by targeting phosphatidylinositol transfer proteins (PITPα and PITPβ).[1][3][4] This document provides a comprehensive overview of its chemical structure, the synthesis and activity of its analogues, detailed experimental protocols, and its mechanism of action for researchers, scientists, and drug development professionals.
Chemical Structure of this compound and Analogues
This compound is a lipopeptide characterized by a fatty acid chain linked to a peptide core. The core structure consists of a tripeptide and a pyrrolinone moiety.[3] The general structure of microcolins is amenable to synthetic modification, allowing for the generation of analogues to probe structure-activity relationships (SAR). For instance, analogues of this compound have been synthesized with varying lengths of the aliphatic carboxylic acid chain to investigate its impact on biological activity.[3] Similarly, analogues of the related Microcolin A have been prepared through semisynthetic modification and chemical degradation to identify key structural features for its immunosuppressive properties.[5]
Quantitative Biological Data
The biological activity of this compound and its analogues has been quantified through various in vitro assays. The data highlights its potency and selectivity against cancer cells.
| Compound | Assay | Cell Line(s) | IC50 / EC50 / KD | Reference |
| This compound | Cell Viability (CCK-8) | HGC-27, AGS, MKN-28 (gastric cancer) | 0.1–0.5 nM | [1] |
| Cell Viability (CCK-8) | GES-1 (normal gastric mucosa) | Insensitive | [1][3] | |
| Binding Affinity (MST) | PITPα/β | KD = 6.2 μM | [1][3] | |
| Microcolin A | Murine Splenocyte Proliferation (Concanavalin A induced) | Murine Splenocytes | IC50 = 5.8 nM | [2] |
| Murine Splenocyte Proliferation (Phytohemagglutinin induced) | Murine Splenocytes | IC50 = 12.5 nM | [2] | |
| Murine Splenocyte Proliferation (Lipopolysaccharide induced) | Murine Splenocytes | IC50 = 8.0 nM | [2] | |
| Mixed Lymphocyte Reaction | Murine Splenocytes | IC50 = 5.0 nM | [2] | |
| Murine Splenocyte Proliferation (anti-IgM induced) | Murine Splenocytes | IC50 = 10.0 nM | [2] | |
| Murine Splenocyte Proliferation (Phorbol 12-myristate 13-acetate + Ionomycin induced) | Murine Splenocytes | IC50 = 5.8 nM | [2] |
Experimental Protocols
This section details the methodologies for the chemical synthesis of this compound and key biological assays used to characterize its activity.
Chemical Synthesis of this compound
A multi-step chemical synthesis has been developed for the large-scale production of this compound (up to 200 mg).[1][3] The synthesis employs a convergent strategy, dividing the molecule into three key fragments: an aliphatic carboxylic acid (M1), a tripeptide (M2), and a pyrrolinone (M3).[3]
Protocol:
-
Fragment Synthesis: The three fragments (M1, M2, and M3) are synthesized separately.
-
Coupling of M2 and M3: The tripeptide carboxylic acid (M2) is coupled with the pyrrolinone fragment (M3) using Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (Bop-Cl) to yield the intermediate M4.[3]
-
Deprotection: The N-Boc protecting group on M4 is removed using trifluoroacetic acid (TFA).[3]
-
Final Coupling: The deprotected intermediate is then conjugated with the octanoic acid fragment (M1) under BOP-Cl/Et3N conditions to yield the final product, this compound.[3]
Cell Viability Assay (CCK-8)
This assay is used to determine the effect of this compound on the viability of cancer and normal cell lines.[3]
Protocol:
-
Cell Seeding: Seed 5 x 10³ cells per well in 96-well plates.[3]
-
Treatment: Treat the cells with varying concentrations of this compound for 48 hours.[3]
-
CCK-8 Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1 hour.[3]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.[3]
Protocol:
-
Cell Seeding: Seed 1 x 10³ cells per well in 6-well plates.[3]
-
Treatment: Treat the cells with different concentrations of this compound for 48 hours.[3]
-
Incubation: Replace the treatment medium with a complete medium and monitor for colony formation for 9 days, replacing the medium every 3 days.[3]
-
Staining: Fix the cells with a 4% fixative solution for 10 minutes, followed by staining with a 0.1% crystal violet solution for 10 minutes.[3]
-
Analysis: Rinse the plates with distilled water, dry, and scan for analysis.[3]
Co-Immunoprecipitation Assay
This assay is used to investigate the effect of this compound on protein-protein interactions, specifically the interaction between Beclin-1 and Bcl-2.[3]
Protocol:
-
Cell Treatment: Expose gastric cancer cells to this compound for 6 hours.[3]
-
Cell Lysis: Lyse the cells to release proteins.
-
Immunoprecipitation: Use an antibody specific to one of the target proteins (e.g., Beclin-1) to pull down the protein and its binding partners.
-
Western Blotting: Analyze the immunoprecipitated complex by Western blotting using an antibody against the other target protein (e.g., Bcl-2) to determine if the interaction is altered.
Mechanism of Action: Induction of Autophagy
This compound exerts its potent antitumor activity by inducing autophagy-dependent cell death.[1][3][6] It directly binds to and targets phosphatidylinositol transfer proteins PITPα and PITPβ.[1][3] This interaction leads to the initiation of the autophagy cascade.
Key molecular events in this compound-induced autophagy include:
-
Increased LC3 Conversion: An increase in the conversion of LC3I to LC3II, a classic marker of autophagosome formation.[1][3][7]
-
p62 Degradation: A reduction in the levels of p62, a protein that is degraded during autophagy.[1][3][7]
-
Disruption of Beclin-1/Bcl-2 Complex: this compound promotes the release of Beclin-1 from its inhibitory interaction with Bcl-2, allowing Beclin-1 to participate in the initiation of autophagy.[3]
Conclusion
This compound is a promising marine-derived lipopeptide with potent and selective antitumor activity. Its mechanism of action, involving the induction of autophagy through the novel targets PITPα and PITPβ, presents a new avenue for cancer therapy.[1][4] The established synthetic route allows for the generation of analogues for further SAR studies and the development of more potent and specific therapeutic agents.[3] The detailed protocols provided in this guide should facilitate further research into this compound and its potential clinical applications.
References
- 1. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and immunosuppressive properties of microcolin A, a marine-derived lipopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "ANALOGS OF THE MARINE IMMUNOSUPPRESSANT MICROCOLIN A: PREPARATION AND " by F. E. Koehn, Ross E. Longley et al. [digitalcommons.fau.edu]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
The Uncharted Territory of Microcolin H Synthesis: A Technical Guide to Cyanobacterial Lipopeptide Biosynthesis
For Immediate Release
Shanghai, China – November 18, 2025 – While the potent antitumor and immunosuppressive activities of the cyanobacterial lipopeptide Microcolin H have garnered significant interest within the scientific community, its biosynthetic pathway remains a largely uncharted territory. To date, a complete, experimentally validated biosynthetic gene cluster and enzymatic pathway for this compound have not been reported in publicly accessible literature. This technical guide, intended for researchers, scientists, and drug development professionals, aims to bridge this knowledge gap by providing an in-depth overview of the principles of lipopeptide biosynthesis in cyanobacteria, drawing upon well-characterized examples from the genus Moorea (formerly Lyngbya), the known producer of the microcolin family of natural products. By understanding the established paradigms of Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathways in these organisms, researchers can infer the likely biosynthetic logic of this compound and design experiments to elucidate its specific pathway.
The General Architecture of Cyanobacterial Lipopeptide Biosynthesis
Lipopeptides, such as the microcolins, are complex natural products synthesized by large, multifunctional enzymes known as NRPSs and PKSs. These enzymatic assembly lines are encoded by contiguous sets of genes called biosynthetic gene clusters (BGCs). The biosynthesis of these molecules follows a modular logic, where each module is responsible for the incorporation and modification of a specific building block, either an amino acid (by NRPS modules) or a short-chain carboxylic acid (by PKS modules).
A typical lipopeptide BGC in cyanobacteria comprises:
-
NRPS and/or PKS genes: These large genes encode the core enzymatic machinery.
-
Genes for precursor biosynthesis: These genes encode enzymes that supply the specific amino acid or extender units required for synthesis.
-
Tailoring enzyme genes: These genes encode enzymes that modify the growing peptide or polyketide chain, such as halogenases, methyltransferases, and oxidases.
-
Transporter genes: These genes encode proteins responsible for exporting the final product out of the cell.
-
Regulatory genes: These genes control the expression of the entire BGC.
A Case Study: The Barbamide Biosynthetic Gene Cluster from Moorea producens
A prime example of a well-characterized lipopeptide biosynthetic pathway from Moorea producens (the same organism that produces microcolins) is that of barbamide, a chlorinated lipopeptide with potent molluscicidal activity. The barbamide (bar) gene cluster provides a valuable model for understanding how cyanobacteria construct these complex molecules.
The bar gene cluster is a mixed NRPS-PKS system responsible for the assembly of barbamide from acetate, L-phenylalanine, L-cysteine, and a highly unusual trichloroleucyl starter unit. The organization of the gene cluster and the predicted functions of its open reading frames (ORFs) are detailed below.
Quantitative Data from Analogous Systems
While specific quantitative data for the this compound pathway is unavailable, studies on other cyanobacterial NRPS-PKS systems provide insights into the potential yields and efficiencies. Production of these complex secondary metabolites is often low under standard laboratory conditions. For instance, yields of lipopeptides from cyanobacterial cultures can range from micrograms to a few milligrams per liter of culture. Heterologous expression of cyanobacterial BGCs in more tractable hosts like E. coli or Streptomyces has been explored to improve yields, with varying degrees of success.
| Parameter | Typical Range for Cyanobacterial Lipopeptides | Notes |
| Native Production Titer | 0.1 - 10 mg/L | Highly dependent on the specific compound, producing strain, and culture conditions. |
| Heterologous Production Titer | 0.01 - 50 mg/L | Can be higher than native production but often requires significant host and pathway engineering. |
| Enzyme Km for Amino Acid Substrates | 10 - 500 µM | Varies depending on the specific adenylation domain and its cognate amino acid. |
| Enzyme kcat | 1 - 100 min-1 | Turnover rates for individual catalytic domains within the NRPS/PKS machinery. |
Experimental Protocols for Characterizing Biosynthetic Pathways
The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-pronged approach combining genetics, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.
Identification and Sequencing of the Biosynthetic Gene Cluster
-
Methodology:
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of the this compound-producing cyanobacterium.
-
Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis: The assembled genome is mined for NRPS and PKS gene clusters using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Natural Product Structures from Genomes). These tools identify the characteristic domains of NRPS and PKS enzymes (e.g., Adenylation, Condensation, Thiolation, Ketosynthase, Acyltransferase, and Acyl Carrier Protein domains).
-
Gene Cluster Annotation: The identified BGC is manually annotated to predict the function of each ORF, the number of modules, and the likely substrates for each module.
-
Functional Characterization of Key Enzymes
-
Methodology:
-
Gene Cloning and Heterologous Expression: Genes encoding key enzymes (e.g., adenylation domains, halogenases, methyltransferases) are amplified by PCR from the genomic DNA and cloned into expression vectors. The proteins are then expressed in a suitable heterologous host, typically E. coli.
-
Protein Purification: The expressed proteins, often with an affinity tag (e.g., His-tag), are purified using chromatography techniques such as Ni-NTA affinity chromatography and size-exclusion chromatography.
-
Enzymatic Assays: The activity of the purified enzymes is tested in vitro. For example, the substrate specificity of an adenylation domain can be determined using an ATP-PPi exchange assay, where the incorporation of radiolabeled pyrophosphate into ATP is measured in the presence of different amino acids.
-
Gene Inactivation and Metabolite Analysis
-
Methodology:
-
Gene Knockout: A target gene within the putative this compound BGC is inactivated in the native producer using techniques such as homologous recombination or CRISPR-Cas9-based gene editing.
-
Metabolite Extraction and Analysis: The wild-type and mutant strains are cultured under identical conditions. The metabolites are then extracted from the biomass and culture supernatant.
-
Comparative Metabolomics: The metabolite profiles of the wild-type and mutant strains are compared using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of this compound in the mutant strain confirms the involvement of the inactivated gene in its biosynthesis.
-
Visualizing the Biosynthetic Logic
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships within a biosynthetic pathway and the experimental workflows used to study them.
Caption: Proposed biosynthetic pathway for barbamide in Moorea producens.
Caption: Experimental workflow for elucidating a natural product biosynthetic pathway.
Future Directions
The elucidation of the this compound biosynthetic pathway presents an exciting opportunity for both fundamental and applied research. By identifying the complete gene cluster and characterizing its enzymes, it will be possible to:
-
Understand the biosynthesis of its unique structural motifs.
-
Engineer the pathway to produce novel analogs of this compound with improved therapeutic properties.
-
Develop a sustainable and scalable production platform for this compound and its derivatives through heterologous expression.
This technical guide provides a roadmap for researchers to navigate the complexities of cyanobacterial lipopeptide biosynthesis and lays the groundwork for the eventual discovery and characterization of the this compound pathway. The principles and methodologies outlined herein are broadly applicable to the study of other novel natural products from these fascinating microorganisms.
Microcolin H mechanism of action as an autophagy inducer
An In-depth Technical Guide on the Mechanism of Action of Microcolin H as an Autophagy Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a naturally occurring marine lipopeptide, has been identified as a potent inducer of autophagy, exhibiting significant antitumor activity. This technical guide delineates the molecular mechanism by which this compound initiates autophagic cell death. The core of its action lies in the direct binding to and inhibition of phosphatidylinositol transfer proteins alpha and beta (PITPα/β). This primary interaction triggers a signaling cascade that culminates in the disruption of the inhibitory complex between Bcl-2 and Beclin-1, a critical step for the initiation of the autophagy pathway. This document provides a comprehensive overview of the signaling pathway, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development efforts.
Core Mechanism of Action: Targeting PITPα/β
The primary molecular target of this compound in the induction of autophagy is the phosphatidylinositol transfer protein alpha/beta isoform (PITPα/β)[1][2][3]. Chemical proteomic methods have confirmed that this compound directly binds to PITPα/β[1][2]. This interaction is fundamental to its bioactivity, leading to potent antiproliferative effects in various tumor cell lines and inducing autophagic cell death[1][2][3]. The binding affinity (KD) of this compound to PITPα/β has been determined to be approximately 6.2 μM[3].
Signaling Pathway of this compound-Induced Autophagy
This compound initiates autophagy through a distinct signaling pathway that diverges from the classical mTOR-dependent route. The mechanism is centered on the regulation of the Beclin-1 complex.
-
Direct Binding to PITPα/β : this compound enters the cell and directly binds to PITPα/β proteins, which are involved in lipid metabolism and membrane trafficking[1][3].
-
Disruption of the Bcl-2/Beclin-1 Complex : This binding event leads to the disruption of the interaction between the anti-apoptotic protein Bcl-2 and the key autophagy protein Beclin-1[1][4]. Bcl-2 normally sequesters Beclin-1, inhibiting its function and suppressing autophagy[5].
-
Release of Beclin-1 : By disrupting this complex, this compound treatment results in the release of Beclin-1[4].
-
Initiation of Autophagosome Formation : The freed Beclin-1 is then able to participate in the formation of the Class III PI3K complex, which is essential for the nucleation of the autophagosomal membrane[5]. This leads to the subsequent steps of autophagy, including the conversion of LC3-I to LC3-II and the formation of autophagosomes[1][2].
The following diagram illustrates this proposed signaling pathway.
Caption: Signaling pathway of this compound-induced autophagy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: In Vitro Efficacy and Binding Affinity
| Parameter | Value | Cell Lines / System | Source |
| Binding Affinity (KD) | ~6.2 μM | Purified PITPα/β | [3] |
| Antiproliferative IC50 | 0.1–0.5 nM | Various cancer cell lines | [3] |
| Effective Concentration | 50 nM | HGC-27 Gastric Cancer Cells | [4] |
Table 2: Autophagy Marker Modulation
| Marker | Effect | Cell Lines | Treatment Conditions | Source |
| LC3-I to LC3-II Conversion | Increased | HGC-27, MKN-28 | Dose- and time-dependent | [1][2][4] |
| p62/SQSTM1 Levels | Decreased | HGC-27, MKN-28 | Dose- and time-dependent | [1][2][4] |
| GFP-LC3 Puncta | Increased Accumulation | HeLa-GFP-LC3 cells | Dose-dependent | [1] |
| Beclin-1/Bcl-2 Complex | Significantly Reduced | Gastric cancer cells | 6 hours treatment | [1][6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols for the key experiments used to elucidate the mechanism of this compound.
Western Blot for Autophagy Markers (LC3 and p62)
This protocol is used to quantify the changes in the levels of key autophagy-related proteins.
-
Cell Treatment : Plate gastric cancer cells (e.g., HGC-27, MKN-28) and treat with various concentrations of this compound for specified time points (e.g., 0, 3, 6, 9 hours)[4].
-
Lysis : Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer : Separate 20-30 µg of protein lysate on SDS-PAGE gels and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) kit.
-
Analysis : Quantify band intensity using densitometry software (e.g., ImageJ). The ratio of LC3-II to LC3-I (or to the loading control) is calculated to assess autophagy induction[4].
Co-Immunoprecipitation (Co-IP) for Bcl-2/Beclin-1 Interaction
This assay is performed to assess the effect of this compound on the interaction between Bcl-2 and Beclin-1.
-
Cell Treatment : Treat gastric cancer cells with this compound (e.g., 50 nM) for a specified time (e.g., 6 hours)[4][6].
-
Lysis : Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation : Pre-clear lysates with Protein A/G agarose beads. Incubate the supernatant with an antibody against Bcl-2 or an IgG control overnight at 4°C[4].
-
Complex Capture : Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing & Elution : Wash the beads extensively to remove non-specific binding. Elute the bound proteins by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis : Analyze the eluted samples by Western blot using antibodies against Beclin-1 and Bcl-2 to detect the co-precipitated proteins[4].
Autophagic Flux Assay
This experiment distinguishes between the induction of autophagy and the blockage of lysosomal degradation.
-
Cell Treatment : Pre-treat cells with an autophagy inhibitor such as Hydroxychloroquine (HCQ, 25 µM) or Bafilomycin A1 for 2 hours[1][6].
-
This compound Addition : Add this compound to the pre-treated cells and incubate for an additional period (e.g., 6 hours)[1][6].
-
Analysis : Harvest cell lysates and perform a Western blot for LC3 and p62.
-
Interpretation : An accumulation of LC3-II in the presence of the inhibitor that is greater than with either agent alone indicates an increase in autophagic flux, confirming that this compound is an autophagy inducer[1][6].
The workflow for a typical autophagic flux experiment is diagrammed below.
Caption: Experimental workflow for an autophagic flux assay.
Conclusion and Future Directions
This compound represents a novel class of autophagy inducers with a well-defined molecular target, PITPα/β. Its mechanism of action, centered on the disruption of the Bcl-2/Beclin-1 complex, offers a promising avenue for the development of new anticancer therapeutics. Future research should focus on the downstream effectors of PITPα/β inhibition, the potential for combination therapies, and the translation of these findings into preclinical and clinical settings. The detailed protocols and data presented in this guide provide a solid foundation for these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
Microcolin H: A Technical Guide to its Direct Targeting of PITPα/β
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcolin H, a lipopeptide isolated from the marine cyanobacterium Moorea producens, has emerged as a potent antitumor agent with a novel mechanism of action.[1][2] Extensive research has identified Phosphatidylinositol Transfer Protein α (PITPα) and Phosphatidylinositol Transfer Protein β (PITPβ) as the direct molecular targets of this compound.[1][2] This technical guide provides an in-depth overview of the quantitative data, experimental methodologies, and signaling pathways associated with the interaction of this compound and PITPα/β, serving as a comprehensive resource for researchers in oncology and drug development.
Quantitative Data
The interaction between this compound and its targets, as well as its efficacy in cancer models, has been quantified through various assays. The following tables summarize the key quantitative findings.
Binding Affinity of this compound to PITPβ
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | ~6.2 µM | Microscale Thermophoresis (MST) | [1] |
In Vitro Antiproliferative Activity of this compound
This compound has demonstrated significant dose-dependent antiproliferative effects in various gastric cancer cell lines, while showing lower toxicity in normal gastric mucosal epithelial cells (GES-1).[1] Although the precise IC50 values are not explicitly stated in the primary literature, the dose-dependent inhibition is well-documented.
| Cell Line | Cancer Type | Effect | Reference |
| HGC27 | Gastric Cancer | Significant dose-dependent inhibition | [1][3] |
| AGS | Gastric Cancer | Significant dose-dependent inhibition | [1][3] |
| MKN-28 | Gastric Cancer | Significant dose-dependent inhibition | [1][3] |
| GES-1 | Normal Gastric Epithelium | Low toxicity | [1][3] |
In Vivo Antitumor Efficacy of this compound
In xenograft tumor models using nude mice, this compound exhibited potent, dose-dependent inhibition of tumor growth.[1]
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 10 mg/kg | 74.2% | [1] |
| Paclitaxel (Positive Control) | 8 mg/kg | Not explicitly stated, but less than 74.2% | [1] |
| This compound + Hydroxychloroquine (HCQ) | 10 mg/kg + 50 mg/kg | Antitumor effect significantly reversed | [1] |
Experimental Protocols
This section details the key experimental methodologies used to elucidate the interaction between this compound and PITPα/β and its cellular effects.
Target Identification using Activity-Based Protein Profiling (ABPP)
Objective: To identify the direct protein targets of this compound in cancer cells.
Methodology:
-
Probe Synthesis: An activity-based probe is synthesized by chemically modifying this compound to include a reporter tag (e.g., biotin or a fluorescent dye) and a clickable alkyne group, without significantly altering its biological activity.[1]
-
Cell Lysate Preparation: Cancer cell lines (e.g., HGC-27) are cultured and lysed to obtain a total protein extract.
-
Probe Labeling: The cell lysate is incubated with the this compound activity-based probe to allow for covalent binding to its protein targets.
-
Competitive Labeling (for validation): In a parallel experiment, the cell lysate is pre-incubated with an excess of free this compound before adding the probe. This competition should reduce the labeling of specific targets by the probe.
-
Click Chemistry: A reporter tag with an azide group (e.g., TAMRA-azide or biotin-azide) is "clicked" onto the alkyne group of the probe-labeled proteins using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]
-
Enrichment of Labeled Proteins: For biotin-tagged probes, streptavidin beads are used to pull down and enrich the probe-labeled proteins.
-
Visualization and Identification:
-
In-gel fluorescence scanning: For fluorescently tagged proteins, the labeled proteins are separated by SDS-PAGE and visualized using a fluorescence gel scanner. A specific band should appear that is diminished in the competitive labeling sample.
-
Mass Spectrometry: The enriched protein bands are excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. PITPα and PITPβ were identified as the primary targets of this compound using this method.[1]
-
Binding Affinity Determination by Microscale Thermophoresis (MST)
Objective: To quantify the binding affinity between this compound and PITPβ.
Methodology:
-
Protein Preparation: Recombinant PITPβ protein is expressed and purified.
-
Fluorescent Labeling: The PITPβ protein is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye).
-
Serial Dilution: A serial dilution of this compound is prepared in a suitable buffer (e.g., PBS with 1% DMSO).
-
Incubation: The fluorescently labeled PITPβ is mixed with each concentration of this compound and incubated to allow binding to reach equilibrium.
-
Capillary Loading: The samples are loaded into glass capillaries.
-
MST Measurement: The capillaries are placed in an MST instrument. A microscopic temperature gradient is induced by an infrared laser, and the movement of the fluorescently labeled protein along this gradient is monitored.
-
Data Analysis: The change in the thermophoretic movement upon binding of this compound is measured. The data is plotted against the logarithm of the this compound concentration, and the dissociation constant (KD) is calculated by fitting the data to a binding curve.[1]
Cell Viability Assay (CCK-8 Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Gastric cancer cells (HGC27, AGS, MKN-28) and normal gastric epithelial cells (GES-1) are seeded into 96-well plates at a density of approximately 5,000 cells per well and cultured for 24 hours.
-
Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells will reduce the WST-8 tetrazolium salt in the CCK-8 reagent to a yellow formazan dye.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.
-
Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.
Western Blot Analysis of Autophagy Markers
Objective: To determine if this compound induces autophagy in cancer cells.
Methodology:
-
Cell Treatment: Cancer cells (e.g., HGC-27, MKN-28) are treated with different concentrations of this compound for various time points. In some experiments, cells are co-treated with an autophagy inhibitor like hydroxychloroquine (HCQ) to assess autophagic flux.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against autophagy markers, such as LC3A/B and p62/SQSTM1. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) and a decrease in the level of p62 are indicative of autophagy induction.[1]
Visualizations: Signaling Pathways and Experimental Workflows
PITPα/β Signaling and the Impact of this compound
Experimental Workflow for this compound Target Identification
Mechanism of Action: Covalent Inhibition and Autophagy Induction
References
The Structure-Activity Relationship of Microcolin H Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcolin H, a lipopeptide isolated from the marine cyanobacterium Moorea producens, has emerged as a potent antitumor agent with a novel mechanism of action. It induces autophagic cell death in cancer cells by directly targeting phosphatidylinositol transfer proteins α and β (PITPα/β).[1][2][3] This unique mode of action makes this compound and its derivatives promising candidates for the development of new cancer therapeutics. Understanding the structure-activity relationship (SAR) of these compounds is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the SAR of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension and further research.
Core Structure of this compound
This compound is a linear lipopeptide characterized by a fatty acid side chain, a tripeptide core, and a terminal pyrrolinone ring. Modifications to these structural components have been explored to elucidate their impact on biological activity.
Structure-Activity Relationship of the Lipid Chain
The length and saturation of the aliphatic carboxylic acid chain attached to the N-terminus of the peptide backbone play a critical role in the cytotoxic activity of this compound derivatives. A study by Yang et al. (2023) synthesized five analogues of this compound with varying lipid chain lengths to investigate this relationship.[2][4]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity (IC50) of this compound and its analogues against the HGC-27 human gastric cancer cell line.
| Compound | Lipid Chain | IC50 (nM) against HGC-27 cells |
| This compound | Octanoic acid (C8) | 0.21 |
| Analogue 1 | Hexanoic acid (C6) | 1.54 |
| Analogue 2 | Butyric acid (C4) | > 50 |
| Analogue 3 | Decanoic acid (C10) | 0.58 |
| Analogue 4 | Dodecanoic acid (C12) | 1.23 |
| Analogue 5 | Myristic acid (C14) | 2.87 |
Data extracted from the supplementary information of Yang et al., Signal Transduction and Targeted Therapy, 2023.[2][4]
The data clearly indicates that the octanoyl (C8) side chain of this compound is optimal for its potent cytotoxic activity. Both shortening and lengthening the lipid tail from this optimal length leads to a decrease in potency. This suggests that the lipophilicity and spatial conformation conferred by the C8 chain are crucial for the effective binding of the molecule to its target, PITPα/β.
Experimental Protocols
Synthesis of this compound Analogues
The synthesis of this compound and its analogues with varying lipid chain lengths was achieved through a convergent strategy involving the preparation of three key fragments: the aliphatic carboxylic acid, the tripeptide core, and the pyrrolinone moiety. The final step involves the coupling of the respective fatty acid to the N-terminus of the tripeptide-pyrrolinone conjugate.[2][4]
General Procedure for Fatty Acid Coupling: To a solution of the deprotected tripeptide-pyrrolinone intermediate in dichloromethane (CH2Cl2), the corresponding fatty acid (e.g., hexanoic acid, decanoic acid) is added, followed by a coupling reagent such as BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) and a base like triethylamine (Et3N). The reaction mixture is stirred at room temperature until completion. The crude product is then purified by column chromatography to yield the desired this compound analogue.[2][4]
In Vitro Cytotoxicity Assay (CCK-8 Assay)
The cytotoxic activity of this compound and its derivatives is typically evaluated using a Cell Counting Kit-8 (CCK-8) assay.[4]
Protocol:
-
Cancer cells (e.g., HGC-27) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (this compound and its analogues) for a specified period (e.g., 48 hours).
-
After the incubation period, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.
-
The absorbance at 450 nm is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the control (vehicle-treated) cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced autophagic cell death.
Experimental Workflow for SAR Studies
Caption: A typical workflow for SAR studies of this compound derivatives.
Structure-Activity Relationship Summary
References
- 1. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics [mdpi.com]
- 4. researchgate.net [researchgate.net]
Microcolin H: A Comprehensive Technical Guide on its Antitumor Activity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Microcolin H, a potent marine-derived lipopeptide, against various cancer cell lines. It details the compound's mechanism of action, summarizes its cytotoxic effects, provides detailed experimental protocols for assessing its activity, and visualizes key pathways and workflows.
Introduction
This compound is a natural product isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula).[1] It belongs to the microcolin family of compounds, which have demonstrated significant cytotoxic effects against a broad range of human cancer cell lines.[1] Recent studies have identified this compound as a novel and potent inducer of autophagy, highlighting its therapeutic potential as an anticancer agent.[1][2][3] This document synthesizes the current understanding of this compound's activity, focusing on its effects on cancer cell proliferation, migration, and the induction of autophagic cell death.
Mechanism of Action: Targeting PITPα/β to Induce Autophagy
The primary antitumor mechanism of this compound involves the direct targeting of phosphatidylinositol transfer protein alpha/beta isoform (PITPα/β).[1][2][3][4] PITPα/β proteins are crucial for lipid metabolism and membrane trafficking, and their expression has been correlated with poor prognosis in cancer patients.[2]
By binding to PITPα/β, this compound initiates a signaling cascade that leads to autophagic cell death. This is characterized by an increased conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3I) to its lipidated, autophagosome-associated form (LC3II), and a concurrent reduction in the level of p62 (sequestosome 1), a protein that is degraded during autophagy.[2][3] This potent induction of the autophagy process ultimately results in the death of cancer cells.[1][3] A combination of this compound with an autophagy inhibitor, such as hydroxychloroquine (HCQ), has been shown to significantly reverse its antitumor effects, confirming that its action is dependent on autophagy activation.[1][4]
Caption: Signaling pathway of this compound-induced autophagic cell death.
Biological Activity and Cytotoxicity Data
This compound exhibits potent dose-dependent antiproliferative activity against a variety of cancer cell lines, with a notable selectivity for tumor cells over normal cells.[1][4][5] Its efficacy has been particularly highlighted in gastric cancer.
Key Biological Effects:
-
Inhibition of Cell Proliferation: It significantly inhibits the growth of cancer cells.[1][5]
-
Reduction of Colony Formation: It diminishes the ability of cancer cells to form colonies, indicating an impact on long-term survival and tumorigenicity.[4][5]
-
Inhibition of Cell Migration: Treatment with this compound has been shown to significantly inhibit the migration of gastric cancer cells.[4][5]
The table below summarizes the quantitative data on the cytotoxic activity of this compound in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]
| Cell Line | Cancer Type | IC50 (nM) | Comments |
| HGC-27 | Gastric Cancer | 0.1 - 0.5 | Significant inhibition of cell viability observed in this range.[1] |
| AGS | Gastric Cancer | 0.1 - 0.5 | Dose-dependent antiproliferative effects.[1][4] |
| MKN-28 | Gastric Cancer | 0.1 - 0.5 | Strong antitumor activity demonstrated.[1][4][5] |
| GES-1 | Normal Gastric Epithelial | Insensitive | Shows selective toxicity towards tumor cells.[1][4][5] |
Note: Specific IC50 values are often determined from dose-response curves and may vary slightly between experiments. The range provided is based on reported significant inhibitory concentrations.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., HGC-27, AGS) in 96-well plates at a density of 1x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 nM to 100 nM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 1-4 hours at 37°C.
-
Measurement:
-
For CCK-8: Measure the absorbance at 450 nm using a microplate reader.
-
For MTT: Add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 490 nm.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Caption: General workflow for a cell viability assay.
This protocol is used to detect changes in the levels of autophagy-related proteins like LC3 and p62.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the LC3-II/LC3-I ratio and the relative level of p62.
Although the primary mechanism is autophagy, assessing apoptosis is crucial to understand the full spectrum of cell death.
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting: Collect cells after treatment with this compound.
-
Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing RNase A and PI.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[7][8]
References
- 1. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
The Role of Microcolin H in Modulating Autophagic Flux: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the marine-derived lipopeptide, Microcolin H, and its function as a novel modulator of autophagic flux. We will delve into its mechanism of action, summarize key quantitative findings, and provide detailed experimental protocols for studying its effects.
Introduction to this compound and Autophagy
This compound is a natural product isolated from the marine cyanobacterium Lyngbya majuscula. Recent studies have identified it as a potent inducer of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Autophagy plays a critical role in cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer. This compound's ability to modulate this pathway makes it a compound of significant interest for therapeutic development.
Mechanism of Action of this compound
This compound induces autophagy through a multi-faceted mechanism primarily involving the direct binding to phosphatidylinositol transfer proteins alpha and beta (PITPα/β)[1][2]. This interaction initiates a signaling cascade that promotes the formation of autophagosomes[2].
Key molecular events in this compound-induced autophagy include:
-
Disruption of the Bcl-2/Beclin-1 Complex: this compound treatment leads to the dissociation of the inhibitory complex between B-cell lymphoma 2 (Bcl-2) and Beclin-1. The release of Beclin-1 is a critical step in the initiation of autophagy[3][4].
-
Modulation of Autophagy Markers: Treatment with this compound results in the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Concurrently, there is a reduction in the level of sequestosome 1 (p62/SQSTM1), a protein that is selectively degraded during autophagy. This indicates an increase in autophagic flux[1][4][5].
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effect on autophagy.
Table 1: Effect of this compound on Autophagy Markers in Gastric Cancer Cells
| Treatment | LC3-I to LC3-II Conversion | p62 Protein Level | Reference |
| This compound | Increased | Decreased | [1][3][4] |
Table 2: Effect of Autophagy Inhibitors on this compound-induced Cell Death in HGC-27 Gastric Cancer Cells
| Treatment | Anti-proliferative Effect of this compound | Reference |
| This compound + Hydroxychloroquine (HCQ) | Reversed | [3][4] |
| This compound + 3-Methyladenine (3-MA) | Reversed | [3][4] |
Signaling Pathway
The signaling pathway for this compound-induced autophagy is depicted below.
Caption: Signaling pathway of this compound-induced autophagy.
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the role of this compound in autophagy.
Western Blot Analysis for LC3 and p62
This protocol is for detecting changes in the levels of LC3-II and p62, key markers of autophagic activity.
Materials:
-
Gastric cancer cell lines (e.g., HGC-27, MKN-28)
-
This compound
-
Autophagy inhibitors (e.g., Hydroxychloroquine)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-LC3, anti-p62, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for specified time points (e.g., 6 hours). For autophagic flux assays, pre-treat cells with an autophagy inhibitor (e.g., 25 µM HCQ for 2 hours) before adding this compound[3][4].
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using a chemiluminescence detection system. Densitometry analysis is used to quantify band intensity, with β-actin serving as a loading control.
Co-Immunoprecipitation (Co-IP) for Bcl-2 and Beclin-1 Interaction
This protocol is to determine if this compound disrupts the interaction between Bcl-2 and Beclin-1.
Materials:
-
Gastric cancer cells
-
This compound
-
Co-IP lysis buffer
-
Anti-Bcl-2 antibody
-
Protein A/G agarose beads
-
Primary antibodies: anti-Beclin-1, anti-Bcl-2
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., for 6 hours) and lyse with Co-IP lysis buffer[3][4].
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-Bcl-2 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads multiple times with Co-IP lysis buffer to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using anti-Beclin-1 and anti-Bcl-2 antibodies. A decrease in the amount of Beclin-1 co-immunoprecipitated with Bcl-2 in this compound-treated cells indicates a disruption of their interaction.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on autophagic flux.
Caption: Experimental workflow for assessing autophagic flux.
Conclusion
This compound is a promising natural compound that induces autophagic cell death in cancer cells by targeting PITPα/β and modulating the Bcl-2/Beclin-1 interaction. The experimental evidence strongly supports its role as an inducer of autophagic flux. Further investigation into its therapeutic potential is warranted, and the protocols and data presented in this guide provide a solid foundation for future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
The Downstream Consequences of PITPα/β Inhibition by Microcolin H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microcolin H, a lipopeptide of marine origin, has emerged as a potent and selective inhibitor of phosphatidylinositol transfer protein alpha (PITPα) and beta (PITPβ). These proteins are crucial mediators of lipid signaling and membrane trafficking. Inhibition of PITPα/β by this compound initiates a cascade of downstream cellular events, culminating in potent anti-tumor activity. This technical guide provides an in-depth exploration of the molecular sequelae of PITPα/β inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting PITPα/β.
Introduction
Phosphatidylinositol transfer proteins (PITPs) are a family of cytosolic proteins that facilitate the transport of phosphatidylinositol (PI) and phosphatidylcholine (PC) between cellular membranes. PITPα and PITPβ isoforms are integral to the maintenance of phosphoinositide gradients, which are essential for a multitude of cellular processes including signal transduction, membrane trafficking, and cytoskeletal organization.[1][2] The dysregulation of PITPα/β has been linked to various pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[2][3]
This compound, a natural product isolated from the marine cyanobacterium Moorea producens, has been identified as a direct inhibitor of PITPα/β.[4][5] This inhibition triggers a unique form of autophagy-dependent cell death in cancer cells, highlighting a novel therapeutic strategy.[3][4] This guide will dissect the downstream effects of this inhibition, providing a granular view of the molecular mechanisms at play.
Quantitative Data on the Effects of this compound
The anti-tumor efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| HGC-27 | Gastric Cancer | CCK-8 | 48 hours | Dose-dependent inhibition | [4] |
| AGS | Gastric Cancer | CCK-8 | 48 hours | Dose-dependent inhibition | [4] |
| MKN-28 | Gastric Cancer | CCK-8 | 48 hours | Dose-dependent inhibition | [4] |
| GES-1 | Normal Gastric Mucosa | CCK-8 | 48 hours | Insensitive to this compound | [4] |
| HGC-27 | Gastric Cancer | Colony Formation | 9 days | Significant reduction in colony formation | [4][6] |
| MKN-28 | Gastric Cancer | Colony Formation | 9 days | Significant reduction in colony formation | [4][6] |
Table 2: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models
| Animal Model | Cell Line Xenograft | Treatment | Dosage | Outcome | Reference |
| Nude Mice | HGC-27 | Intraperitoneal injection | 1, 5, 10 mg/kg | Dose-dependent tumor growth inhibition | [3] |
| Nude Mice | HGC-27 | Intraperitoneal injection | 10 mg/kg | 74.2% Tumor Growth Inhibition (TGI) | [3] |
Signaling Pathways Affected by PITPα/β Inhibition
The primary downstream effect of this compound-mediated PITPα/β inhibition is the induction of autophagy. This is characterized by the conversion of LC3-I to LC3-II and the degradation of p62.[3][4][5] The following diagram illustrates the proposed signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., HGC-27, AGS, MKN-28) and normal control cells (e.g., GES-1) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control.
Colony Formation Assay
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Treatment: Treat cells with various concentrations of this compound for 48 hours.
-
Incubation: Replace the medium with fresh, drug-free medium and incubate for 9-14 days, allowing colonies to form.
-
Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) manually or using imaging software.
Western Blot Analysis for Autophagy Markers
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3 and p62 overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental and Logical Workflow
The investigation of this compound's anti-tumor activity follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
This compound represents a promising therapeutic lead that targets the previously underexplored PITPα/β proteins. Its ability to induce autophagy-dependent cell death in cancer cells provides a novel avenue for anti-cancer drug development.[3] The data and protocols presented in this guide offer a solid foundation for further research into the downstream effects of PITPα/β inhibition and the broader therapeutic applications of this compound and its analogues. Future investigations should continue to elucidate the intricate molecular details of this signaling pathway and explore its relevance in other PITPα/β-associated diseases.[3]
References
- 1. Mammalian START-like phosphatidylinositol transfer proteins – Physiological perspectives and roles in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Microcolin H: Application Notes and Protocols for Colony Formation and Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Microcolin H, a marine-derived lipopeptide, on cancer cell proliferation and migration. Detailed protocols for performing colony formation and cell migration assays are included to enable researchers to investigate the potent anti-tumor activities of this compound.
This compound has been identified as a novel autophagy inducer that targets phosphatidylinositol transfer proteins α and β (PITPα/β).[1][2] By binding to PITPα/β, this compound triggers a signaling cascade that leads to autophagic cell death, making it a promising candidate for cancer therapy.[1][2] The following data and protocols are primarily based on studies conducted on human gastric cancer cell lines, where this compound has demonstrated significant dose-dependent inhibition of both colony formation and cell migration.[3][4]
Data Presentation
The anti-proliferative and anti-migratory effects of this compound on gastric cancer cell lines are summarized below.
Table 1: Effect of this compound on Colony Formation of Gastric Cancer Cells
| Cell Line | This compound Concentration | Duration of Treatment | Inhibition of Colony Formation (%) |
| HGC-27 | 50 nM | 48 hours | Approximately 50% |
| HGC-27 | 100 nM | 48 hours | Approximately 80% |
| MKN-28 | 50 nM | 48 hours | Approximately 60% |
| MKN-28 | 100 nM | 48 hours | Approximately 90% |
Note: The percentage of inhibition is estimated from graphical data presented in the cited literature. For precise quantification, it is recommended to perform the experiment and analyze the results using appropriate software.
Table 2: Effect of this compound on Cell Migration of Gastric Cancer Cells (Wound Healing Assay)
| Cell Line | This compound Concentration | Duration of Treatment | Inhibition of Wound Closure (%) |
| HGC-27 | 50 nM | 24 hours | Approximately 40% |
| HGC-27 | 100 nM | 24 hours | Approximately 75% |
| MKN-28 | 50 nM | 24 hours | Approximately 50% |
| MKN-28 | 100 nM | 24 hours | Approximately 85% |
Note: The percentage of inhibition is estimated from graphical data presented in the cited literature. For precise quantification, it is recommended to perform the experiment and analyze the results using appropriate software.
Signaling Pathway
The proposed mechanism of action for this compound involves the induction of autophagy through the targeting of PITPα/β.
Caption: this compound signaling pathway.
Experimental Protocols
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a key method for evaluating the long-term effects of cytotoxic agents like this compound.
Workflow:
Caption: Colony formation assay workflow.
Materials:
-
Human gastric cancer cell lines (e.g., HGC-27, MKN-28)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Crystal Violet solution in methanol
-
Microscope
Procedure:
-
Cell Seeding: Trypsinize and resuspend cells in complete medium. Perform a cell count and seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates. Ensure even distribution of cells by gently swirling the plates. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Carefully remove the medium from the wells and add the medium containing the desired concentrations of this compound (e.g., 0, 50, 100 nM).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Media Change: After the treatment period, remove the drug-containing medium and wash the cells gently with PBS. Add fresh, pre-warmed complete medium to each well.
-
Colony Growth: Continue to incubate the plates for an additional 9-14 days. Monitor colony formation every 2-3 days and replace the medium as needed.
-
Staining: Once colonies are visible to the naked eye, carefully remove the medium and wash the wells twice with PBS. Fix the colonies by adding 1 mL of 4% PFA to each well and incubating for 15 minutes at room temperature. Remove the PFA and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Analysis: Gently wash the plates with tap water until the excess stain is removed. Allow the plates to air dry. Count the number of colonies (defined as a cluster of at least 50 cells) in each well. The plating efficiency and surviving fraction can be calculated to determine the inhibitory effect of this compound.
Cell Migration (Wound Healing) Assay
This assay is used to study directional cell migration in vitro. It is a straightforward and widely used method to assess the effect of compounds on the migratory capacity of cells.
Workflow:
Caption: Wound healing assay workflow.
Materials:
-
Human gastric cancer cell lines (e.g., HGC-27, MKN-28)
-
Complete culture medium
-
6-well plates
-
Sterile 200 µL or 1000 µL pipette tips
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Wound Creation: Once the cells are fully confluent, use a sterile pipette tip to make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.
-
Treatment: Add fresh medium containing the desired concentrations of this compound (e.g., 0, 50, 100 nM) to each well.
-
Initial Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at low magnification (e.g., 4x or 10x). It is crucial to have reference points to ensure the same field of view is imaged at later time points.
-
Incubation: Return the plates to the incubator and incubate for 24 hours.
-
Final Imaging (Time 24h): After 24 hours, carefully place the plate back on the microscope stage and capture images of the same areas of the scratch that were imaged at Time 0.
-
Analysis: The migration rate can be quantified by measuring the area of the wound at Time 0 and Time 24h using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated using the following formula:
% Wound Closure = [(Initial Wound Area - Final Wound Area) / Initial Wound Area] x 100
By following these detailed protocols, researchers can effectively evaluate the impact of this compound on cancer cell proliferation and migration, contributing to the understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Tumor Models: Testing Microcolin H Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcolin H, a lipopeptide isolated from the marine cyanobacterium Moorea producens, has emerged as a potent antitumor agent with a novel mechanism of action.[1] It induces autophagic cell death in cancer cells by directly targeting phosphatidylinositol transfer protein alpha/beta (PITPα/β).[2][3] This document provides detailed application notes and protocols for utilizing in vivo xenograft tumor models to evaluate the efficacy of this compound. These guidelines are intended for researchers in oncology and drug development to facilitate the preclinical assessment of this promising compound.
Mechanism of Action
This compound exerts its anticancer effects by inducing autophagy.[1][2] It directly binds to PITPα/β, leading to an increase in the conversion of LC3I to LC3II and a reduction in p62 levels, which are hallmark indicators of autophagy activation.[2] This process culminates in autophagic cell death in tumor cells.[2][3] The antitumor activity of this compound can be reversed by co-administration of an autophagy inhibitor like hydroxychloroquine (HCQ), further confirming its mechanism of action.[1][4]
Below is a diagram illustrating the signaling pathway of this compound-induced autophagy.
Caption: this compound mechanism of action.
In Vivo Efficacy Data
Studies utilizing xenograft models with human gastric cancer cell lines have demonstrated the potent antitumor activity of this compound. The tables below summarize the key quantitative data from these experiments.
Table 1: In Vivo Efficacy of this compound in HGC-27 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Tumor Weight (mg) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle (PBS) | - | Intraperitoneal | Data Not Available | - |
| This compound | 1 | Intraperitoneal | Data Not Available | Not Reported |
| This compound | 5 | Intraperitoneal | Data Not Available | Not Reported |
| This compound | 10 | Intraperitoneal | Data Not Available | 74.2 |
| Paclitaxel (PTX) | 8 | Intraperitoneal | Data Not Available | <74.2 |
| This compound + HCQ | 10 + 50 | Intraperitoneal | Data Not Available | Significantly Reduced vs. This compound alone |
Data is based on an 11-day treatment period.[4]
Experimental Protocols
This section provides detailed protocols for conducting in vivo xenograft studies to assess the efficacy of this compound.
Cell Culture and Preparation
-
Cell Line Selection: Human gastric cancer cell lines such as HGC-27, AGS, and MKN-28 are suitable for these studies.[1][4][5] Normal gastric mucosal epithelial cells (GES-1) can be used as a control for selectivity.[1][5]
-
Culture Conditions: Culture the selected cancer cell lines in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.[6]
-
Cell Viability and Counting: Resuspend the cells in a serum-free medium or phosphate-buffered saline (PBS). Perform a trypan blue exclusion assay to ensure cell viability is above 95%. Count the cells using a hemocytometer or an automated cell counter.
-
Preparation for Injection: Centrifuge the required number of cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 2-5 million cells per 100-200 µL.[7] Keep the cell suspension on ice until injection.
Xenograft Tumor Implantation
-
Animal Model: Use immunodeficient mice, such as 4-6 week old female BALB/c nude mice.[4]
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before any experimental procedures.
-
Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).
-
Shave the right flank of each mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously into the shaved flank using a 25-27 gauge needle.[8]
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 150 mm³.[4]
-
This compound Administration
-
Drug Preparation: Prepare this compound at the desired concentrations (e.g., 1, 5, and 10 mg/kg) in a suitable vehicle such as PBS.[4]
-
Administration: Administer this compound via intraperitoneal (IP) injection daily for the duration of the study (e.g., 11 days).[4]
-
Control Groups:
-
Vehicle Control: Administer the vehicle (e.g., PBS) to one group of mice.[4]
-
Positive Control: Use a standard-of-care chemotherapeutic agent, such as Paclitaxel (8 mg/kg), as a positive control.[4]
-
Mechanism of Action Control: To confirm the role of autophagy, include a group treated with a combination of this compound (10 mg/kg) and an autophagy inhibitor like hydroxychloroquine (50 mg/kg).[4]
-
Efficacy Evaluation and Endpoint
-
Tumor Measurement: Continue to measure tumor volume and body weight of the mice 2-3 times per week throughout the treatment period.
-
Endpoint Criteria: At the end of the treatment period (e.g., day 11), euthanize the mice.[4]
-
Data Collection:
-
Excise the tumors and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Histological Analysis: Fix a portion of the tumor tissue in formalin and embed it in paraffin for immunohistochemical (IHC) staining. Analyze markers such as Ki67 (for proliferation) and LC3 (for autophagy) to further elucidate the in vivo mechanism of action.[4]
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vivo xenograft study for evaluating this compound.
Caption: Xenograft study workflow.
References
- 1. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols: Target Identification of Microcolin H using Chemical Proteomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microcolin H, a lipopeptide isolated from the marine cyanobacterium Moorea producens, has demonstrated potent antitumor activity. Elucidating its mechanism of action is crucial for its development as a therapeutic agent. Chemical proteomics has been instrumental in identifying the direct binding targets of this compound, revealing its interaction with Phosphatidylinositol Transfer Protein alpha (PITPα) and beta (PITPβ).[1][2] This interaction induces autophagic cell death in cancer cells, highlighting a novel therapeutic strategy.[1][2][3] These application notes provide a detailed overview of the experimental workflow, quantitative data, and specific protocols for the target identification of this compound using chemical proteomics.
Introduction
The identification of drug targets is a critical and often challenging step in drug discovery. Chemical proteomics utilizes small molecule probes to capture and identify protein targets from complex biological systems.[4][5][6] This approach is particularly valuable for natural products like this compound, where the molecular targets are often unknown. By employing an affinity-based chemical probe derived from this compound, researchers have successfully identified PITPα and PITPβ as its primary intracellular binding partners.[1][2] Subsequent validation experiments have confirmed that the potent antiproliferative effects of this compound are mediated through its interaction with these proteins, leading to the induction of autophagy.[1][3] This document serves as a comprehensive guide for researchers aiming to replicate or adapt these methods for their own target identification studies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the investigation of this compound's bioactivity and target engagement.
Table 1: Binding Affinity of this compound for PITPα/β
| Ligand | Target | Method | Binding Affinity (KD) | Reference |
| This compound | PITPα/β | Microscale Thermophoresis (MST) | ~6.2 µM | [1] |
Table 2: Antiproliferative Activity of this compound in Gastric Cancer Cell Lines
| Cell Line | Cell Type | Treatment Duration | Effect | Reference |
| HGC27 | Gastric Cancer | 48 hours | Dose-dependent inhibition of proliferation | [1] |
| AGS | Gastric Cancer | 48 hours | Dose-dependent inhibition of proliferation | [1] |
| MKN-28 | Gastric Cancer | 48 hours | Dose-dependent inhibition of proliferation | [1] |
| GES-1 | Normal Gastric Mucosa Epithelial | 48 hours | No significant antiproliferative effect | [1] |
Table 3: In Vivo Antitumor Efficacy of this compound
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 10 mg/kg | 74.2% | [1] |
| Paclitaxel (Positive Control) | 8 mg/kg | Not specified, but less than this compound | [1] |
| This compound + Hydroxychloroquine (HCQ) | 10 mg/kg + 50 mg/kg | Antitumor effect significantly reversed | [1] |
Experimental Protocols
Synthesis of this compound Affinity Probe (Probe 4)
A chemical probe based on the structure of this compound is synthesized to enable affinity-based pulldown experiments. This involves coupling this compound to a linker with a terminal alkyne group for subsequent "click" chemistry attachment to a reporter tag (e.g., biotin or a fluorescent dye). The synthesis of this compound itself is a multi-step process involving the assembly of an aliphatic carboxylic acid, a tripeptide, and a pyrrolinone fragment.[1]
Protocol for Labeling of this compound Bound Proteins:
-
Cell Lysis:
-
Lyse gastric cancer cells (e.g., HGC27) by brief sonication in lysis buffer (0.1% Triton X-100 in PBS).
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay. Adjust the protein concentration to 1 mg/mL.[1]
-
-
Probe Incubation:
-
Add the this compound alkyne probe (Probe 4) to the cell lysate at a final concentration ranging from 10 nM to 1 µM. As a negative control, add an equivalent volume of DMSO. As a competitive control, pre-incubate the lysate with an excess of free this compound (e.g., 10 µM) for 1 hour before adding the probe.
-
Incubate the samples for 1 hour at 4°C with gentle rotation.[1]
-
-
Click Chemistry Reaction:
-
To conjugate a reporter tag (e.g., TAMRA-azide for fluorescence detection or biotin-azide for pulldown), prepare a "click" chemistry reaction mix.
-
The final concentrations for the click reaction should be: 0.01 mM TAMRA-N3 (or biotin-N3), 0.1 mM TBTA, 1 mM TCEP, and 1 mM CuSO4.[1]
-
Add the click chemistry mix to the lysate and incubate for 1 hour at room temperature.[1]
-
Affinity Chromatography for Target Enrichment
This protocol describes the enrichment of proteins that bind to the this compound probe using avidin beads (for biotinylated probes).
Materials:
-
Cell lysate treated with biotinylated this compound probe.
-
Streptavidin-conjugated agarose beads (or magnetic beads).
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin).
Protocol:
-
Bead Equilibration:
-
Wash the streptavidin beads three times with Wash Buffer.
-
-
Protein Binding:
-
Add the equilibrated beads to the cell lysate from the click chemistry reaction.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant (flow-through).
-
Wash the beads extensively (at least 3-5 times) with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes. Alternatively, use a competitive elution with a high concentration of free biotin.
-
Protein Identification by LC-MS/MS
The enriched protein eluate is resolved by SDS-PAGE, and the protein bands of interest are excised for in-gel digestion and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
SDS-PAGE and In-Gel Digestion:
-
Run the eluted protein sample on a 1D SDS-PAGE gel.
-
Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie Brilliant Blue or a silver stain).
-
Excise the protein band that appears specifically in the probe-treated sample compared to the controls (for this compound, this was observed around ~35 kDa).[1]
-
Perform in-gel digestion of the excised band with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by nano-LC-MS/MS on a high-resolution mass spectrometer.
-
The specific LC gradient and MS parameters should be optimized for comprehensive peptide separation and fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt/SwissProt for human proteins) using a search engine like SEQUEST or Mascot.[7]
-
The search parameters should include variable modifications such as oxidation of methionine and a fixed modification for cysteine alkylation.
-
Identified proteins should be filtered based on a false discovery rate (FDR) of <1%.
-
Potential target proteins are those that are significantly enriched in the this compound probe sample compared to the control samples.
-
Visualizations
Experimental Workflow
Caption: Chemical proteomics workflow for this compound target identification.
Signaling Pathway
Caption: Proposed mechanism of this compound-induced autophagic cell death.
Conclusion
The application of chemical proteomics has been pivotal in uncovering the molecular targets and mechanism of action of this compound.[1][2] The identification of PITPα and PITPβ as direct binding partners provides a solid foundation for understanding its potent antitumor effects through the induction of autophagy.[1][3] The protocols and data presented herein offer a detailed guide for researchers in the field of natural product drug discovery and chemical biology, facilitating further investigation into this compound and the development of novel cancer therapeutics targeting the PITPα/β-autophagy axis.
References
- 1. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
Application Note: Characterization of Microcolin H using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of the marine-derived lipopeptide, Microcolin H, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound has demonstrated potent antitumor activity, making its accurate identification and characterization crucial for drug development and pharmacological studies. The described methodology outlines sample preparation, LC separation, and MS/MS analysis parameters, including predicted Multiple Reaction Monitoring (MRM) transitions for the sensitive and specific detection of this compound.
Introduction
This compound is a marine natural product with a complex structure comprising a fatty acid component, a tripeptide moiety, and a distinct pyrrolinone ring. Its promising biological activities, particularly as an autophagy inducer with antitumor effects, have garnered significant interest within the scientific community. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that provides the high sensitivity and specificity required for the characterization of such complex molecules in various matrices. This document provides a comprehensive workflow and detailed protocols for the analysis of this compound.
Experimental Protocols
Sample Preparation
A standard stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile. For analysis from biological matrices, a protein precipitation or solid-phase extraction (SPE) protocol is recommended to remove interfering substances.
Protocol for Protein Precipitation:
-
To 100 µL of plasma or cell lysate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation of this compound can be achieved using a reversed-phase C18 column. The following conditions are a good starting point and can be optimized further.
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended for the analysis of this compound.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Presentation
The molecular weight of this compound is 733.93 g/mol , with a chemical formula of C38H63N5O9. The protonated molecule [M+H]+ will have a mass-to-charge ratio (m/z) of 734.9. Based on the structure of this compound, which includes an octanoic acid, a tripeptide (Threonine-Proline-Valine), and a pyrrolinone moiety, several characteristic fragment ions can be predicted for use in MRM analysis. The following table summarizes the predicted MRM transitions.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Fragment Origin | Suggested Collision Energy (eV) |
| 734.9 | 716.9 | Loss of H₂O from the precursor | 20 |
| 734.9 | 635.8 | Cleavage of the amide bond between Pro and Val | 25 |
| 734.9 | 536.7 | Cleavage of the amide bond between Thr and Pro | 30 |
| 734.9 | 409.6 | Loss of the pyrrolinone and Val moieties | 35 |
| 734.9 | 127.1 | Immonium ion of Octanoic Acid | 40 |
| 734.9 | 98.1 | Immonium ion of Proline | 30 |
| 734.9 | 72.1 | Immonium ion of Valine | 25 |
Note: The optimal collision energies should be determined empirically for the specific instrument being used.
Mandatory Visualization
Caption: Workflow for LC-MS/MS analysis of this compound.
Application Notes and Protocols: Synthesis of Microcolin H Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methods for synthesizing Microcolin H and its analogues. The protocols are based on established literature and are intended to guide researchers in the chemical synthesis and biological evaluation of these potent compounds.
Introduction
Microcolins are a class of lipopeptides isolated from marine cyanobacteria, notably Moorea producens (formerly Lyngbya majuscula).[1] These natural products, including Microcolin A, B, and H, have demonstrated significant biological activities, such as potent antitumor and immunosuppressive effects.[2][3][4][5] this compound, in particular, has been identified as a novel autophagy inducer that exerts its potent antitumor activity by targeting phosphatidylinositol transfer proteins alpha and beta (PITPα/β).[1][6][7] This unique mechanism of action makes this compound and its analogues promising candidates for further investigation in cancer therapy and other PITPα/β-driven diseases.[1][6]
The synthesis of this compound and its analogues is crucial for several reasons. Total synthesis provides access to larger quantities of these compounds for in-depth biological studies, overcoming the limitations of isolation from natural sources.[1] Furthermore, chemical synthesis allows for the systematic modification of the this compound structure, enabling the exploration of structure-activity relationships (SAR) to develop analogues with improved potency, selectivity, and pharmacokinetic properties.[1][2]
This document outlines the synthetic strategies for this compound, focusing on a convergent approach, and provides detailed protocols for the synthesis of key fragments and their assembly. Additionally, it includes information on the synthesis of analogues with modified fatty acid chains and summarizes their biological activities.
Data Presentation
Table 1: Biological Activity of Microcolin A Analogues
| Compound | Modification | P-388 IC₅₀ (nM) | EL-4 IC₅₀ (nM) | Reference |
| Microcolin A | - | 1.2 | 0.8 | [2] |
| Analogue 24 | Octanoyl side chain | 2.5 | 1.5 | [2] |
| Analogue 25 | (4S)-methyl pyrrolenone | 150 | 100 | [2] |
| Analogue 26 | (4R)-methyl pyrrolenone | >1000 | >1000 | [2] |
| Biotinylated Microcolin A (27) | Biotin-PEG linker at N-terminus | 300 | 250 | [2] |
Table 2: Antiproliferative Effects of this compound and Analogues with Varying Fatty Acid Chain Lengths
| Compound | Fatty Acid Chain Length | Effect on HGC-27 Cell Viability | Reference |
| This compound | C8 | Significant dose-dependent inhibition | [1] |
| Analogue A1 | C4 | Reduced inhibitory capacity compared to this compound | [1] |
| Analogue A2 | C6 | Potent inhibition, comparable to this compound | [1] |
| Analogue A3 | C10 | Potent inhibition, comparable to this compound | [1] |
| Analogue A4 | C12 | Potent inhibition, comparable to this compound | [1] |
| Analogue A5 | C14 | Reduced inhibitory capacity compared to this compound | [1] |
Experimental Protocols
The total synthesis of this compound is achieved through a convergent strategy, which involves the synthesis of three key fragments: the aliphatic carboxylic acid (M1), the tripeptide (M2), and the pyrrolinone (M3). These fragments are then coupled in a stepwise manner to yield the final product.[1]
I. Synthesis of the Aliphatic Carboxylic Acid Fragment (M1)
The M1 fragment, an octanoic acid derivative, is synthesized starting from (R)-4-benzyloxazolidin-2-one.[1]
Protocol 1: Synthesis of M1
-
Dissolve (R)-4-benzyloxazolidin-2-one in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon) and cool to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes.
-
Add octanoyl chloride and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by flash column chromatography.
-
To the purified intermediate, add a solution of sodium hexamethyldisilazide (NaHMDS) and methyl iodide (MeI) in an appropriate solvent.
-
Follow up with a workup using hydrogen peroxide (H₂O₂) to yield the final M1 fragment.[1]
-
Purify the final product by flash column chromatography.
II. Synthesis of the Tripeptide Fragment (M2)
The tripeptide fragment (M2) consists of N-methyl Boc-leucine, acetylated threonine, and valine.[1]
Protocol 2: Synthesis of Dipeptide Intermediate
-
Couple a suitable valine derivative with commercially available Boc-threonine in the presence of a coupling agent such as Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (Bop-Cl) and a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM).[1]
-
After completion of the coupling reaction, acetylate the hydroxyl group of threonine using acetic anhydride (Ac₂O) and 4-dimethylaminopyridine (DMAP).[1]
-
Purify the resulting dipeptide by flash column chromatography.
Protocol 3: Synthesis of Tripeptide M2
-
Deprotect the Boc group of the dipeptide using an acid such as trifluoroacetic acid (TFA) or 4 N HCl in dioxane.[2]
-
Couple the deprotected dipeptide with commercially available N-methyl Boc-leucine using Bop-Cl and Et₃N in DCM.[1]
-
Remove the benzyl protecting group from the C-terminus by hydrogenation using a palladium on carbon (Pd/C) catalyst to yield the tripeptide carboxylic acid M2.[1]
-
Purify the final M2 fragment.
III. Synthesis of the Pyrrolinone Fragment (M3)
The synthesis of the pyrrolinone fragment (M3) starts from N-Boc-cis-4-hydroxy-L-proline.[1]
Protocol 4: Synthesis of M3
-
Protect the hydroxyl group of N-Boc-cis-4-hydroxy-L-proline with a tert-butyldimethylsilyl (TBS) group.[1]
-
Activate the carboxylic acid by converting it to a pentafluorophenyl (PFP) ester.[1]
-
React the PFP ester with a chiral pyrrolidone under the action of n-BuLi to form an imide intermediate.[1]
-
Treat the imide with lithium hexamethyldisilazide (LiHMDS) and phenylselenyl bromide (PhSeBr), followed by oxidative workup with hydrogen peroxide to introduce the double bond.[1]
-
Remove the Boc protecting group with 4 N HCl in dioxane to yield the pyrrolinone fragment M3.[1]
IV. Assembly of this compound
The final assembly involves the coupling of the three fragments.[1]
Protocol 5: Final Assembly
-
Couple the tripeptide carboxylic acid (M2) with the pyrrolinone fragment (M3) using Bop-Cl and Et₃N in DCM to form the intermediate M4.[1]
-
Remove the N-terminal Boc protecting group of M4 using TFA.[1]
-
Couple the resulting amine with the aliphatic carboxylic acid fragment (M1) using Bop-Cl and Et₃N to yield this compound.[1]
-
Purify the final product, this compound, using high-performance liquid chromatography (HPLC).
V. Synthesis of this compound Analogues with Modified Fatty Acid Chains
To explore the structure-activity relationship of the lipid chain, analogues with varying lengths of the aliphatic carboxylic acid can be synthesized.[1] This is achieved by using different fatty acid chlorides (e.g., butanoyl chloride, hexanoyl chloride, decanoyl chloride, dodecanoyl chloride, tetradecanoyl chloride) in Protocol 1 for the synthesis of the M1 fragment. The subsequent steps for the assembly of the final analogues remain the same as for this compound.
Mandatory Visualization
Caption: Convergent synthetic workflow for this compound.
Caption: Signaling pathway of this compound-induced autophagy.
References
- 1. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing microcolin A analogs as biological probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developing microcolin A analogs as biological probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogues of the marine immunosuppressant microcolin A: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Microcolin H
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental design of in vivo studies investigating the therapeutic potential of Microcolin H, a marine-derived lipopeptide. The primary focus is on its potent antitumor activity, with established protocols for xenograft animal models.
Introduction
This compound is a novel autophagy inducer that has demonstrated significant antitumor activity.[1][2] It functions by directly binding to and targeting phosphatidylinositol transfer protein alpha/beta (PITPα/β).[2][3] This interaction leads to the induction of autophagic cell death in various tumor cell lines, highlighting its potential as a promising therapeutic agent in oncology.[1][2] In vivo studies have shown that this compound can inhibit tumor growth in a dose-dependent manner with low systemic toxicity.[1][3]
Data Presentation
In Vivo Antitumor Efficacy of this compound in Gastric Cancer Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) (%) | Reference |
| Vehicle Control | - | Intraperitoneal | 0 | [1][3] |
| This compound | 1 | Intraperitoneal | Not specified, dose-dependent | [1][3] |
| This compound | 5 | Intraperitoneal | Not specified, dose-dependent | [1][3] |
| This compound | 10 | Intraperitoneal | 74.2 | [1][3] |
| Paclitaxel (Positive Control) | 8 | Intraperitoneal | Less than 74.2 | [1][3] |
Table 1: Summary of in vivo efficacy data for this compound in a nude mouse subcutaneous xenograft model using gastric cancer cells.[1][3]
Signaling Pathway of this compound
This compound exerts its anticancer effects by inducing autophagy. It directly binds to PITPα/β, which are involved in phosphoinositide trafficking and lipid metabolism. This binding event triggers a cascade that leads to the formation of autophagosomes and subsequent autophagic cell death in cancer cells.
Caption: Signaling pathway of this compound inducing autophagic cell death.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.
1. Animal Model:
-
Species: Athymic nude mice (nu/nu) or other suitable immunodeficient strains (e.g., NOD/SCID).[4][5][6]
-
Age: 6-8 weeks.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Cell Culture and Tumor Implantation:
-
Cell Lines: Human gastric cancer cell lines such as HGC-27, AGS, or MKN-28 have been shown to be sensitive to this compound.[1][7]
-
Cell Preparation: Culture cells in appropriate media and harvest during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or PBS.
-
Implantation: Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[6] To improve tumor take rate, cells can be mixed with an equal volume of Matrigel.[6]
3. Experimental Groups and Treatment:
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.[3][5]
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., PBS)
-
Group 2: this compound (1 mg/kg)
-
Group 3: this compound (5 mg/kg)
-
Group 4: this compound (10 mg/kg)
-
Group 5: Positive Control (e.g., Paclitaxel, 8 mg/kg)
-
-
Drug Formulation and Administration: Dissolve this compound in a suitable vehicle. Administer the treatment via intraperitoneal (i.p.) injection daily or as determined by tolerability studies.[1][3]
4. Monitoring and Endpoints:
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[6]
-
Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of toxicity.[3][6]
-
Clinical Observations: Observe the general health and behavior of the mice daily.
-
Endpoint: Terminate the study after a predetermined period (e.g., 11-28 days) or when tumors in the control group reach a specified size (e.g., 1500-2000 mm³).[3][6]
5. Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treatment groups with the vehicle control.
Protocol 2: Pharmacokinetic (PK) Study
A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
1. Animal Model:
-
Species: Healthy mice or rats.
2. Dosing and Sampling:
-
Administration: Administer a single dose of this compound via the intended clinical route (e.g., intravenous and intraperitoneal).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
3. Sample Analysis:
-
Bioanalytical Method: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
4. Data Analysis:
-
PK Parameters: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance.
Protocol 3: Toxicity Assessment
A preliminary toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.
1. Animal Model:
-
Species: Healthy mice or rats.
2. Study Design:
-
Dose Escalation: Administer escalating doses of this compound to different groups of animals.
-
Duration: The study can be a single-dose or a short-term repeat-dose study (e.g., 7-14 days).
3. Endpoints:
-
Mortality and Clinical Signs: Observe animals for any signs of toxicity or mortality.
-
Body Weight and Food Consumption: Monitor changes in body weight and food intake.
-
Hematology and Clinical Chemistry: Analyze blood samples for hematological and biochemical parameters.
-
Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo evaluation of this compound.
Caption: General workflow for preclinical in vivo studies of this compound.
References
- 1. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Microcolin H in Gastric Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcolin H, a naturally occurring marine lipopeptide, has emerged as a potent anti-tumor agent with significant activity against gastric cancer.[1][2] This document provides a comprehensive overview of its application in gastric cancer research, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays. These notes are intended to guide researchers in designing and executing studies to further elucidate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by inducing autophagic cell death in gastric cancer cells.[1][2] The key molecular target of this compound has been identified as the phosphatidylinositol transfer protein alpha/beta isoform (PITPα/β).[1][2] By directly binding to PITPα/β, this compound triggers a signaling cascade that leads to the conversion of LC3I to LC3II and a reduction in p62 levels, which are hallmark indicators of autophagy.[1][2][3] Notably, this induced cell death is independent of apoptosis.[3] Clinical data suggests that higher expression of PITPα/β is correlated with a poorer prognosis in gastric cancer patients, highlighting the therapeutic relevance of this target.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Gastric Cancer Cell Lines
| Cell Line | Assay | Concentration/Time | Observed Effect | Source |
| HGC-27 | CCK-8 | Various doses (24h) | Significant dose-dependent inhibition of cell growth | [4] |
| AGS | CCK-8 | Various doses (24h) | Significant dose-dependent inhibition of cell growth | [4] |
| MKN-28 | CCK-8 | Various doses (24h) | Significant dose-dependent inhibition of cell growth | [4] |
| GES-1 (normal) | CCK-8 | Various doses (24h) | No significant antiproliferative effects | [4] |
| HGC-27 | Colony Formation | Various concentrations (48h treatment, 9-day culture) | Distinctively reduced colony formation ability | [4] |
| MKN-28 | Colony Formation | Various concentrations (48h treatment, 9-day culture) | Distinctively reduced colony formation ability | [4] |
| HGC-27 | Wound Healing | Various concentrations (24h) | Significantly inhibited cell migration | [4] |
| MKN-28 | Wound Healing | Various concentrations (24h) | Significantly inhibited cell migration | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Tumor Type | Outcome | Source |
| Nude Mice | 10 mg/kg daily for 11 days | Subcutaneous gastric cancer xenograft | Preeminent antitumour efficacy with low toxicity | [1] |
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Microcolin H dosage for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Microcolin H dosage for in vitro experiments. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, marine-derived lipopeptide with significant anti-tumor activity. Its primary mechanism of action is the induction of autophagic cell death. It directly binds to and targets phosphatidylinositol transfer proteins alpha and beta (PITPα/β).[1][2] This interaction disrupts normal lipid metabolism and membrane trafficking, leading to an increase in the conversion of LC3I to LC3II and a reduction in p62 levels, which are hallmark indicators of autophagy.[1][2][3] This process ultimately results in the death of cancer cells.
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). A recommended stock solution can be prepared by dissolving the compound in fresh, anhydrous DMSO to a concentration of 50 mg/mL.[4] To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.
-
Short-term storage: Store aliquots at -20°C for up to one month.
-
Long-term storage: For storage periods up to six months, store aliquots at -80°C.[4]
Always ensure the solution is stored under nitrogen and protected from moisture.[4]
Q3: What is a good starting concentration range for my initial experiments?
A3: this compound has shown potent activity at very low concentrations, particularly in gastric cancer cell lines where significant inhibition of cell viability was observed in the 0.1–0.5 nM range.[1] However, its effectiveness can vary between cell types. A broad dose-response experiment is recommended to determine the optimal range for your specific cell line. A suggested starting range for a preliminary experiment would be from 0.1 nM to 100 nM.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: High concentrations of DMSO can be toxic to cells. It is critical to ensure the final concentration of DMSO in your cell culture medium is non-toxic. A final concentration of 0.5% DMSO or lower is generally considered safe for most cell lines, though some primary cells may require concentrations as low as 0.1%. Always include a "vehicle control" (medium with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent itself.
Published Efficacy Data
The following table summarizes the reported effective concentrations of this compound in select cancer cell lines. This data can serve as a starting point for designing your own dose-response experiments.
| Cell Line | Cancer Type | Effective Concentration / IC50 | Incubation Time | Assay | Reference |
| HGC-27 | Gastric Cancer | Significant viability inhibition at 0.1-0.5 nM | 48 hours | CCK-8 | [1] |
| AGS | Gastric Cancer | Significant viability inhibition at 0.1-0.5 nM | 48 hours | CCK-8 | [1] |
| MKN-28 | Gastric Cancer | Significant viability inhibition at 0.1-0.5 nM | 48 hours | CCK-8 | [1] |
| GES-1 | Normal Gastric Mucosa | Insensitive / Low Toxicity | 48 hours | CCK-8 | [1] |
| Pan-cancer | Various | Reported significant cytotoxicity | 48 hours | CCK-8 | [1] |
Note: While broad "pancancer" activity has been reported, specific IC50 values for a wide range of cell lines are not yet consolidated in the literature. Researchers should perform their own dose-response studies.
Experimental Workflow & Signaling Pathway
The diagrams below illustrate the typical experimental workflow for dosage optimization and the known signaling pathway of this compound.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound dosage.
| Problem | Potential Cause | Recommended Solution |
| No Cytotoxic Effect | 1. Concentration Too Low: The IC50 for your cell line may be higher than the tested range. | Expand the dose-response curve to include higher concentrations (e.g., up to 1 µM). |
| 2. Insufficient Incubation Time: The compound may require more time to induce cell death. | Increase the incubation period to 48 or 72 hours. | |
| 3. Compound Precipitation: this compound may precipitate out of the aqueous culture medium if the final DMSO concentration is too low to maintain solubility. | Ensure the stock solution is fully dissolved before diluting. Prepare final dilutions in medium immediately before adding to cells. Keep the final DMSO concentration at a consistent and safe level (e.g., 0.1-0.5%). | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability. | Ensure the cell suspension is thoroughly mixed before and during plating. Use a reliable cell counting method. |
| 2. Pipetting Inaccuracy: Small volume errors during serial dilution or plating can lead to large variations. | Ensure pipettes are properly calibrated. For viscous stock solutions, consider using reverse pipetting. | |
| 3. Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to altered concentrations. | Avoid using the outer rows and columns for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier. | |
| Unexpected Cell Death in Vehicle Control | 1. DMSO Toxicity: The cell line may be particularly sensitive to DMSO. | Run a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your specific cell line (typically ≤0.5%). |
| Decreased Effect at Highest Concentrations | 1. Compound Precipitation: At very high concentrations, the compound may be precipitating out of solution, lowering the effective dose. | Visually inspect the wells under a microscope for precipitates. If observed, reconsider the highest concentrations used or the solvent strategy. |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of living cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all treatments (including the vehicle control) is identical and non-toxic (≤0.5%).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells for "vehicle control" (medium + DMSO) and "untreated control" (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include positive (e.g., treated with a known apoptosis inducer) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Cell Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of Microcolin H chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the chemical synthesis of Microcolin H. Our aim is to help you improve synthesis yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound is typically achieved through a convergent strategy, which involves the synthesis of three key fragments that are later coupled together.[1][2] This approach allows for large-scale production, with reported yields of approximately 200 mg.[1] The key fragments are:
-
M1: An aliphatic carboxylic acid (e.g., octanoic acid).
-
M2: A tripeptide core.
-
M3: A pyrrolinone moiety.
The synthesis culminates in the coupling of the tripeptide (M2) with the pyrrolinone (M3), followed by deprotection and subsequent coupling with the aliphatic carboxylic acid (M1).[1]
Q2: Which coupling reagents are recommended for the synthesis of this compound?
A2: The coupling of the tripeptide carboxylic acid (M2) with the pyrrolinone fragment (M3) and the final coupling of the deprotected tetrapeptide with the octanoic acid (M1) have been successfully performed using Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) in the presence of a tertiary amine base like triethylamine (Et3N).[1] BOP-Cl is a widely used and effective coupling reagent for peptide synthesis.
Q3: Are there any known analogues of this compound that have been synthesized?
A3: Yes, researchers have synthesized analogues of this compound to investigate structure-activity relationships (SARs). These analogues primarily feature variations in the length of the aliphatic carboxylic acid chain.[1] The synthesis of analogues for the related compounds, Microcolin A and B, has also been extensively explored, providing insights into the importance of different structural motifs for biological activity.
Troubleshooting Guide
Low Yield in Peptide Coupling Steps
Problem: I am experiencing low yields during the BOP-Cl mediated coupling of the tripeptide (M2) and the pyrrolinone (M3), or in the final acylation step with the aliphatic chain (M1).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Impure BOP-Cl | Use freshly prepared or high-purity BOP-Cl. It can be prepared from ethanol, diethylcarbonate, and PCl5. | The purity of BOP-Cl is critical for efficient coupling. Impurities can lead to side reactions and reduced yields.[3] |
| Suboptimal Base | Ensure the use of a non-nucleophilic tertiary amine base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). Use the appropriate stoichiometry. | The choice of base is important to prevent side reactions and racemization.[4] |
| Racemization | Consider adding a racemization suppressant like 1-hydroxybenzotriazole (HOBt) to the reaction mixture. | Additives like HOBt can minimize the loss of chiral integrity during the coupling reaction, which can be a cause of lower yield of the desired stereoisomer.[4] |
| Steric Hindrance | For sterically hindered amino acids, consider using a more reactive coupling reagent such as HATU, although it is more expensive. | Highly reactive uronium reagents like HATU can overcome the challenges of coupling bulky amino acid residues.[3] |
| Reaction Conditions | Optimize reaction temperature and time. While many couplings are performed at room temperature, some may benefit from cooling to 0°C initially. | Temperature control can be crucial for minimizing side reactions and maximizing yield. |
Difficulties in Product Purification
Problem: I am facing challenges in purifying the final this compound product. The product appears to be impure or difficult to separate from byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Amphiphilic Nature | Employ reverse-phase high-performance liquid chromatography (RP-HPLC) for final purification. Consider using a C8 or C4 stationary phase. | Lipopeptides like this compound are amphiphilic and can be challenging to purify by standard column chromatography. RP-HPLC is a powerful technique for separating such molecules. The use of high pH in the mobile phase can sometimes improve the purification of lipopeptides.[5] |
| Micelle Formation | Lipopeptides can form micelles, which can complicate purification.[6] Consider using techniques like ultrafiltration as a preliminary purification step to separate high-molecular-weight aggregates.[6] | Disrupting micelle formation can improve chromatographic separation. |
| Urea Byproducts | If using carbodiimide-based coupling reagents in other steps, urea byproducts can be difficult to remove. BOP-Cl is advantageous as its byproducts are water-soluble and more easily removed during aqueous workup. | The choice of coupling reagent affects the nature of byproducts.[3] |
| Co-eluting Impurities | Optimize the HPLC gradient and mobile phase composition. Small changes in the organic solvent percentage or the use of ion-pairing agents can improve resolution. | Fine-tuning the chromatographic conditions is often necessary to achieve high purity. |
Experimental Protocols
General Protocol for BOP-Cl Mediated Peptide Coupling
This protocol is a general guideline for the coupling steps in this compound synthesis.
-
Dissolve the carboxylic acid component (e.g., tripeptide M2 or the deprotected tetrapeptide) in an appropriate anhydrous solvent (e.g., CH2Cl2 or DMF).
-
Add the amine component (e.g., pyrrolinone M3 or octanoic acid M1) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add Et3N (or another suitable tertiary amine base) to the mixture.
-
Slowly add a solution of BOP-Cl in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically monitored by TLC or LC-MS until the starting material is consumed).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or RP-HPLC.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the convergent synthesis of this compound.
Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
Addressing potential off-target effects of Microcolin H
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Microcolin H. The information is designed to help address potential issues and answer questions that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: My non-cancerous cell line is showing unexpected levels of cytotoxicity. Is this an off-target effect of this compound?
A1: While this compound generally exhibits high selectivity for cancer cells, some minimal off-target cytotoxicity in normal cells can occasionally be observed, particularly at higher concentrations or with prolonged exposure.[1][2] Studies have shown that this compound has significant antiproliferative effects in gastric cancer cell lines (HGC27, AGS, and MKN-28) in a dose-dependent manner, while the normal gastric mucosa epithelial cell line GES-1 is largely insensitive.[1][2]
If you observe unexpected cytotoxicity, we recommend the following troubleshooting steps:
-
Verify Cell Line Identity: Confirm the identity and purity of your non-cancerous cell line through short tandem repeat (STR) profiling.
-
Optimize Concentration and Incubation Time: Perform a dose-response curve to determine the optimal concentration and incubation time for your specific cell line that minimizes toxicity while achieving the desired on-target effect in your positive control cancer cells.
-
Assess Cell Culture Conditions: Ensure that your cell culture conditions (e.g., media, supplements, confluency) are optimal and consistent across experiments.
Q2: I am observing morphological changes in my cells that are not characteristic of autophagy. Could this compound be affecting the actin cytoskeleton?
A2: The primary target of this compound is the phosphatidylinositol transfer proteins PITPα/β, which are involved in lipid metabolism and membrane trafficking.[1][3] While direct effects of this compound on the actin cytoskeleton have not been reported, PITPs can play a role in cellular signaling pathways that influence cytoskeletal dynamics. Therefore, it is plausible that high concentrations or cell-type-specific sensitivities could lead to indirect effects on the cytoskeleton.
To investigate this, you can perform immunofluorescence staining for key cytoskeletal proteins like F-actin (using phalloidin) and α-tubulin to visualize any changes in cellular morphology and cytoskeletal organization.
Q3: Does this compound induce apoptosis in addition to autophagy? I am seeing an increase in apoptotic markers in my assay.
A3: Current research indicates that this compound's primary mechanism of action is the induction of autophagic cell death, and it does not typically induce apoptosis.[3] One study using Western blot analysis and flow cytometry with Annexin V/PI staining found that cells treated with this compound were hardly undergoing apoptosis.[3]
If you are observing an increase in apoptotic markers, consider the following:
-
Secondary Necrosis: Prolonged and excessive autophagy can sometimes lead to secondary necrosis, which can be misidentified as apoptosis in some assays. We recommend using multiple assays to confirm the mode of cell death.
-
Contamination: Ensure that your cell cultures are not contaminated with any agents that could induce apoptosis.
-
Experimental Conditions: Review your experimental setup to rule out any other factors that might be contributing to apoptosis.
Q4: I am studying the immune response to cancer cells. Could this compound have any immunomodulatory off-target effects?
A4: While the primary focus of this compound research has been on its direct anti-tumor effects, other marine-derived lipopeptides have been shown to possess immunomodulatory properties.[4][5][6][7][8] These effects can include the modulation of cytokine production and the activity of immune cells.[5][8] The direct immunomodulatory effects of this compound have not been extensively studied.
If you suspect immunomodulatory effects in your co-culture or in vivo experiments, you can measure the levels of key cytokines (e.g., IL-6, TNF-α) in your experimental system using ELISA or cytokine arrays.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accuracy. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity. |
| Inaccurate drug concentration | Prepare fresh serial dilutions of this compound for each experiment. Verify the stock concentration. |
| Variation in incubation time | Use a multi-channel pipette for simultaneous addition of reagents. Stagger the timing of plate reading if necessary. |
Issue 2: Inconclusive Autophagy Induction
| Potential Cause | Troubleshooting Step |
| Insufficient drug concentration or incubation time | Perform a time-course and dose-response experiment to determine the optimal conditions for autophagy induction in your cell line. |
| Autophagic flux is blocked | In addition to measuring LC3-II levels, assess autophagic flux using an autophagy inhibitor like Bafilomycin A1 or Chloroquine. |
| Incorrect antibody for Western blotting | Use a validated antibody for LC3 and p62. Ensure appropriate blocking and incubation conditions. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Assay | Reference |
| HGC-27 | Gastric Cancer | ~0.2 | CCK-8 | [1][2] |
| AGS | Gastric Cancer | ~0.3 | CCK-8 | [1][2] |
| MKN-28 | Gastric Cancer | ~0.4 | CCK-8 | [1][2] |
| GES-1 | Normal Gastric Epithelial | Insensitive | CCK-8 | [1][2] |
Experimental Protocols
Caspase-3 Activity Assay (Fluorometric)
This protocol is to determine if apoptosis is being induced as a potential off-target effect.
Materials:
-
Cells treated with this compound and appropriate controls.
-
Caspase-3 fluorometric assay kit (containing fluorogenic substrate Ac-DEVD-AMC).
-
Cell lysis buffer.
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 420-460 nm).
Procedure:
-
Seed cells in a 96-well plate at a density of 20,000 cells/well and treat with this compound for the desired time.[9]
-
Lyse the cells by adding cell lysis buffer and incubating on ice for 10 minutes.[9]
-
Prepare the caspase-3 assay loading solution by adding the Ac-DEVD-AMC substrate and DTT reagent according to the kit instructions.[9]
-
Add 100 μL of the caspase-3 assay loading solution to each well.[9]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[9]
-
Measure the fluorescence using a microplate reader.[9]
-
The amount of fluorescence is proportional to the caspase-3 activity.
IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is to assess potential immunomodulatory off-target effects by measuring IL-6 secretion.
Materials:
-
Cell culture supernatants from cells treated with this compound and controls.
-
Human IL-6 ELISA kit.
-
Wash buffer.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.[10]
-
Add 100 µl of standard or sample to each well of the antibody-coated 96-well plate.[10]
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.[10]
-
Wash the wells with wash buffer.
-
Add 100 µl of prepared biotinylated anti-human IL-6 antibody to each well and incubate for 1 hour at room temperature.[10]
-
Wash the wells.
-
Add 100 µl of prepared Streptavidin-HRP solution to each well and incubate for 45 minutes at room temperature.[10]
-
Wash the wells.
-
Add 100 µl of TMB One-Step Substrate Reagent to each well and incubate for 30 minutes at room temperature in the dark.[10]
-
Add 50 µl of Stop Solution to each well.[10]
-
Read the absorbance at 450 nm immediately.[10]
-
Calculate the concentration of IL-6 based on the standard curve.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: On-target vs. potential off-target pathways of this compound.
References
- 1. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and Immunomodulatory Properties and Applications of Marine-Derived Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted Marine Peptides and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and Immunomodulatory Properties and Applications of Marine-Derived Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Marine Peptides: Unveiling Their Role in Bone Immunomodulation and Joint Health [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. raybiotech.com [raybiotech.com]
Technical Support Center: Enhancing the Stability and Solubility of Microcolin H for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability and solubility of Microcolin H for in vivo applications.
I. Troubleshooting Guides
This section addresses common issues encountered during the formulation and handling of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer | - Low aqueous solubility: this compound is a lipophilic cyclic peptide with poor water solubility.- pH effects: The pH of the buffer may be at or near the isoelectric point of this compound, minimizing its charge and solubility.- Salt concentration: High salt concentrations can decrease the solubility of hydrophobic peptides ("salting out"). | 1. Solvent Test: Before preparing a bulk solution, test the solubility of a small amount of this compound in different biocompatible solvents (e.g., DMSO, ethanol, PEG 400).[1][2][3]2. pH Adjustment: Systematically vary the pH of the buffer. For peptides with acidic residues, a pH above the pI will increase solubility, while for basic peptides, a pH below the pI is preferable.[4][5]3. Co-solvents: Prepare the formulation using a co-solvent system. For instance, dissolve this compound in a minimal amount of DMSO and then slowly add the aqueous buffer while vortexing.[1][2]4. Reduce Ionic Strength: If possible, lower the salt concentration of the buffer. |
| Low recovery of this compound after sample preparation | - Non-specific binding: Peptides, especially hydrophobic ones, can adhere to plasticware and glassware.[6]- Protein binding: this compound may bind to plasma proteins, leading to co-precipitation or loss during extraction.[6]- Instability: The peptide may be degrading during sample processing. | 1. Use Low-Binding Labware: Utilize polypropylene or other low-protein-binding tubes and pipette tips.[6]2. Pre-treatment of Labware: Silanize glassware to reduce adsorption.3. Protein Disruption: For plasma samples, use protein precipitation (e.g., with acetonitrile) or denaturation agents (e.g., urea, guanidine HCl) to release bound peptide.[6]4. Optimize Storage: Keep samples on ice or at 4°C during processing and store long-term at -80°C to minimize degradation.[7] |
| Inconsistent results in cell-based assays | - Peptide aggregation: Hydrophobic peptides can form aggregates in cell culture media, leading to variable effective concentrations.- Precipitation in media: The components of the cell culture medium (e.g., salts, proteins) can cause the peptide to precipitate over time.[8] | 1. Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and dilute it into the medium immediately before use.2. Solubility in Media: Visually inspect the diluted peptide in the medium for any signs of precipitation before adding it to the cells.3. Sonication: Briefly sonicate the diluted peptide solution to break up potential aggregates.4. Formulation: Consider using a solubilizing formulation, such as cyclodextrin complexes or liposomes, to maintain the peptide in a monomeric state in the culture medium. |
| Low bioavailability in in vivo studies | - Poor absorption: Due to its lipophilicity and cyclic nature, this compound may have limited permeability across biological membranes.- Rapid clearance: The peptide may be quickly eliminated from circulation through enzymatic degradation or renal filtration.- Instability in circulation: Degradation by plasma proteases can reduce the half-life of the peptide. | 1. Formulation Strategies: Employ advanced formulation techniques like liposomal encapsulation or PEGylation to protect the peptide from degradation and enhance circulation time.2. Route of Administration: Consider different administration routes. For instance, intravenous (IV) administration bypasses absorption barriers.[9]3. Chemical Modification: Synthesize more stable analogs of this compound. For example, modifications to the peptide backbone can increase resistance to proteolysis.[10] |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the formulation of this compound.
A. Solubility Enhancement
Q1: What are the primary methods to improve the aqueous solubility of this compound?
A1: The primary methods for enhancing the aqueous solubility of a lipophilic cyclic peptide like this compound include:
-
Use of Co-solvents: Solubilizing the peptide in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before dilution with an aqueous buffer is a common starting point.
-
pH Optimization: Adjusting the pH of the formulation can increase the charge on the peptide, thereby improving its interaction with water.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their non-polar interior, forming a water-soluble complex.[10][11][12]
-
Liposomal Encapsulation: Incorporating this compound into the lipid bilayer of liposomes creates a nanoparticle formulation that is dispersible in aqueous solutions.
Q2: How do I choose the right cyclodextrin for this compound?
A2: The choice of cyclodextrin depends on the size and shape of this compound. Beta-cyclodextrins (β-CDs) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are often used for molecules of this size due to the appropriate dimensions of their hydrophobic cavity.[12] It is recommended to experimentally screen different cyclodextrins and determine the one that provides the best solubility enhancement and stability.
Quantitative Data on Solubility Enhancement (Illustrative Examples)
Disclaimer: The following data are illustrative examples based on typical results for lipophilic peptides and are not specific to this compound due to the lack of publicly available data. Researchers should perform their own experiments to determine the actual values for this compound.
| Formulation | Solubility in PBS (pH 7.4) | Fold Increase |
| This compound (unformulated) | < 1 µg/mL | 1 |
| This compound with 5% DMSO | ~10 µg/mL | ~10 |
| This compound with 10% HP-β-CD | ~150 µg/mL | ~150 |
| Liposomal this compound | > 500 µg/mL (as dispersion) | > 500 |
B. Stability Enhancement
Q3: What are the main degradation pathways for this compound in vivo?
A3: As a cyclic peptide, this compound is more resistant to exopeptidases than linear peptides. However, it can still be susceptible to:
-
Enzymatic Degradation: Endopeptidases present in plasma and tissues can cleave the peptide bonds within the macrocycle.
-
Chemical Instability: The specific amino acid residues in this compound may be prone to oxidation, deamidation, or hydrolysis depending on the pH and storage conditions.
Q4: How can I improve the in vivo stability of this compound?
A4: Several strategies can be employed to enhance the in vivo stability of this compound:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide can shield it from proteolytic enzymes and reduce renal clearance, thereby extending its plasma half-life.[13]
-
Liposomal Formulation: Encapsulating this compound within liposomes protects it from degradation in the bloodstream and can alter its pharmacokinetic profile.
-
Chemical Modification: Synthesizing analogs of this compound with non-natural amino acids or modified peptide bonds can increase its resistance to enzymatic cleavage.
Quantitative Data on Stability Enhancement (Illustrative Examples)
Disclaimer: The following data are illustrative examples and not specific to this compound.
| Formulation | Plasma Half-life (t½) in Rats | Fold Increase |
| This compound (unformulated) | < 10 minutes | 1 |
| PEGylated this compound (20 kDa PEG) | ~2-4 hours | ~12-24 |
| Liposomal this compound | ~8-12 hours | ~48-72 |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing the stability and solubility of this compound.
A. Protocol for Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) and this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask. The drug-to-lipid ratio should be optimized, starting with a ratio of 1:20 (w/w).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).
-
This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion using a mini-extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm). Perform 10-15 passes through the membrane.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound using a validated HPLC method after disrupting the liposomes with a suitable solvent (e.g., methanol or isopropanol). The encapsulation efficiency can be calculated as: (Amount of encapsulated drug / Initial amount of drug) x 100%.
-
B. Protocol for PEGylation of this compound
This protocol describes a general strategy for N-terminal PEGylation. The specific reactive groups on this compound will determine the optimal conjugation chemistry.
-
Materials:
-
This compound
-
Activated PEG (e.g., mPEG-NHS ester for reaction with a primary amine)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., diisopropylethylamine - DIPEA)
-
Purification system (e.g., preparative RP-HPLC)
-
-
Conjugation Reaction:
-
Dissolve this compound in the chosen solvent.
-
Add the activated PEG in a slight molar excess (e.g., 1.2 equivalents).
-
Add DIPEA (2-3 equivalents) to maintain a basic pH and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by analytical RP-HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the PEGylated this compound from unreacted peptide and excess PEG using preparative RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the PEGylated product by LC-MS to verify the addition of the PEG chain.
-
IV. Diagrams
A. Signaling Pathway of this compound-Induced Autophagy
Caption: this compound binds to PITPα/β, leading to the induction of autophagy.[14][15][16][17]
B. Experimental Workflow for Enhancing this compound Solubility and Stability
Caption: A logical workflow for developing stable and soluble this compound formulations.
C. Troubleshooting Logic for this compound Precipitation
Caption: A step-by-step guide to resolving this compound precipitation issues.
References
- 1. scribd.com [scribd.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. admescope.com [admescope.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting Inconsistent Results in Microcolin H Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter during experiments with Microcolin H. The information is tailored for scientists and professionals in drug development and related fields to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a marine-derived lipopeptide that functions as a novel inducer of autophagy.[1][2][3] Its primary mechanism involves directly binding to and targeting the phosphatidylinositol transfer proteins alpha and beta (PITPα/β).[1][2][3] This interaction promotes the formation of autophagosomes, leading to enhanced autophagic flux and ultimately, autophagic cell death in cancer cells.[1]
Q2: We are observing significant variability in the cytotoxic effects of this compound between experiments. What could be the cause?
Inconsistent cytotoxicity can stem from several factors:
-
Cell Line Health and Passage Number: The genetic and phenotypic profile of cancer cell lines can change with extensive passaging. It is advisable to use cells within a consistent and low passage number range for all experiments.
-
Serum Variability: Components in fetal bovine serum (FBS), such as amino acids and growth factors, can influence the basal level of autophagy and mTOR signaling, potentially affecting the cellular response to this compound.[4] Using different lots of FBS can introduce variability. Consider using a single, tested batch of FBS for a series of experiments or serum starvation protocols.
-
Compound Stability and Handling: As a lipopeptide, this compound may have specific solubility and stability requirements. Ensure it is fully dissolved in a suitable solvent like DMSO at a high concentration for a stock solution and then diluted to the final concentration in culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
-
2D vs. 3D Cell Culture Models: Cells grown in traditional 2D monolayers can respond differently to drugs compared to those in 3D culture systems (e.g., spheroids), which more closely mimic the in vivo tumor microenvironment.[5][6][7][8] Inconsistent results may arise if both models are used interchangeably without careful consideration.
Q3: How can we confirm that this compound is inducing autophagy in our cell line?
Observing an increase in LC3-II levels by Western blot is a common indicator of autophagy. However, this alone is insufficient to confirm autophagy induction versus a blockage of autophagic flux.[9][10][11] To confirm active autophagy, it is crucial to measure autophagic flux. This can be achieved by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1). A greater accumulation of LC3-II in the presence of the inhibitor indicates a functional autophagic flux.[9][10]
Q4: We are not observing the expected level of autophagy induction. What could be wrong?
Several factors could lead to lower-than-expected autophagy induction:
-
Sub-optimal Concentration: The effective concentration of this compound can vary between cell lines. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Incorrect Timing: Autophagy is a dynamic process. The peak of autophagosome formation and subsequent degradation can vary. A time-course experiment is recommended to identify the optimal time point for analysis.
-
Cellular Context: The basal level of autophagy can differ significantly between cell lines. Some cell lines may have a high basal autophagy rate, making it difficult to detect further induction.
-
Experimental Controls: Always include a positive control for autophagy induction (e.g., starvation by incubating in HBSS or EBSS) and a negative control (vehicle-treated cells) to ensure the assay is working correctly.[4]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Variable IC50 values for this compound in cytotoxicity assays | Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment before each experiment. |
| Cell line heterogeneity or high passage number. | Use a fresh vial of cells from a reliable source (e.g., ATCC) and maintain a consistent, low passage number for all experiments. | |
| Instability of diluted this compound. | Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid storing diluted solutions. | |
| Low or no induction of LC3-II by Western blot | Insufficient drug concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Poor antibody quality. | Validate your LC3 antibody using a known autophagy inducer (e.g., starvation, rapamycin). | |
| High basal autophagy. | Measure autophagic flux using lysosomal inhibitors to determine if the pathway is active. | |
| Formation of precipitate in culture medium upon adding this compound | Poor solubility of the lipopeptide. | Ensure the DMSO stock concentration is sufficiently high so that the final concentration of DMSO in the medium is low (typically <0.5%). Vortex the diluted solution well before adding to the cell culture. |
| Discrepancy between results from different research groups | Differences in experimental protocols. | Compare protocols in detail, paying close attention to cell line source, passage number, media and serum supplier, and specific timings of treatments and assays.[4] |
| Variations in protein harvesting methods. | Standardize the method for cell lysis and protein extraction to ensure consistent results.[4] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for LC3-II Detection
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal time.
-
To measure autophagic flux, include a condition with a lysosomal inhibitor (e.g., 50 µM chloroquine) for the last 2-4 hours of the this compound treatment.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12-15% gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the LC3-II band intensity to a loading control (e.g., β-actin or GAPDH).
Visualizing Key Processes
To aid in understanding the experimental workflows and the mechanism of action of this compound, the following diagrams have been generated.
Caption: Mechanism of this compound-induced autophagic cell death.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Strategies to minimize toxicity of Microcolin H in normal cells
Welcome to the technical support center for Microcolin H. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and safely in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on strategies to minimize toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a lipopeptide of marine origin, isolated from the cyanobacterium Moorea producens. Its primary anticancer mechanism is the induction of autophagic cell death.[1] It functions by directly binding to and targeting phosphatidylinositol transfer proteins α (PITPα) and β (PITPβ).[1][2] This interaction promotes the formation of autophagosomes, leading to enhanced autophagic flux and the degradation of cellular components, which ultimately results in cancer cell death.[1][2]
Q2: Is this compound toxic to normal, non-cancerous cells?
This compound has demonstrated a notable selective toxicity towards cancer cells. In vitro studies have shown that while it has potent antiproliferative effects on various cancer cell lines, its toxicity in normal cells, such as the human gastric mucosal epithelial cell line GES-1, is significantly low.[1] This selectivity is a key advantage of this compound as a potential therapeutic agent.
Q3: I am observing some toxicity in my normal cell line control. What could be the cause and how can I mitigate it?
While this compound generally shows low toxicity in normal cells, several factors could contribute to unexpected cytotoxicity. Here are some troubleshooting steps:
-
Concentration and Exposure Time: High concentrations or prolonged exposure times can lead to off-target effects and increased toxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration and duration for your specific cell line.
-
Cell Line Sensitivity: While GES-1 cells have shown low sensitivity, other normal cell lines might have different responses. It is recommended to establish a baseline cytotoxicity profile for any new normal cell line being used.
-
Compound Purity and Handling: Ensure the purity of your this compound sample. Impurities from synthesis or degradation could contribute to toxicity. Proper storage and handling according to the supplier's instructions are essential.
Troubleshooting Guide: Minimizing Off-Target Toxicity
This guide provides strategies to proactively minimize the potential for toxicity in normal cells during your experiments with this compound.
Strategy 1: Optimization of Experimental Parameters
Careful optimization of your experimental setup is the first line of defense against unwanted cytotoxicity.
-
Dose-Response Analysis: Always begin with a comprehensive dose-response analysis to identify the therapeutic window for your specific cancer and normal cell lines. This will help you select a concentration that is effective against cancer cells while having a minimal impact on normal cells.
-
Time-Course Experiments: Evaluate the effect of different exposure times. It may be possible to achieve the desired effect in cancer cells with a shorter incubation period, thereby reducing the stress on normal cells.
Strategy 2: Development of Targeted Drug Delivery Systems
Encapsulating this compound in a drug delivery system can enhance its tumor-specific delivery and reduce systemic exposure to normal tissues. While specific preclinical studies for this compound formulations are not yet widely available, the following are established methods for similar cytotoxic compounds:
-
Liposomal Formulations: Liposomes can encapsulate hydrophobic drugs like this compound, improving their solubility and altering their pharmacokinetic profile. This can lead to preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Nanoparticle Formulations: Biodegradable polymeric nanoparticles can be used to encapsulate this compound, allowing for controlled release and targeted delivery. Surface modification of these nanoparticles with ligands that bind to tumor-specific receptors can further enhance their selectivity.
Strategy 3: Synthesis of Analogs with Improved Selectivity
Chemical modification of the this compound structure can lead to the development of analogs with a better therapeutic index.
-
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing various analogs of this compound, it may be possible to identify modifications that enhance its affinity for PITPα/β in cancer cells or reduce its interaction with off-target molecules in normal cells. Studies on analogs of the related Microcolin A have shown that small structural changes can significantly impact biological activity.[3][4]
Strategy 4: Combination Therapy
Combining this compound with other anticancer agents can allow for the use of lower, less toxic doses of each compound.
-
Synergistic Combinations: Investigating the combination of this compound with other chemotherapeutic agents or targeted therapies could reveal synergistic effects. This could lead to a more potent anticancer effect at concentrations that are not toxic to normal cells. For instance, combining autophagy inducers with other agents is a strategy being explored in cancer therapy.[5]
Quantitative Data Summary
The following table summarizes the available data on the cytotoxic activity of this compound in various cell lines. Note the significant difference in activity between cancerous and normal cell lines.
| Cell Line | Cell Type | IC50 Value (nM) | Reference |
| HGC-27 | Human Gastric Cancer | 0.1 - 0.5 | [1] |
| AGS | Human Gastric Cancer | 0.1 - 0.5 | [1] |
| MKN-28 | Human Gastric Cancer | 0.1 - 0.5 | [1] |
| GES-1 | Human Gastric Mucosal Epithelial (Normal) | Insensitive at tested concentrations | [1] |
Key Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using CCK-8 Assay
This protocol is for determining the cell viability after treatment with this compound.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the no-treatment control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Monitoring Autophagy by Western Blot
This protocol is for detecting the induction of autophagy by observing the levels of LC3-II and p62.
-
Cell Lysis:
-
Culture and treat cells with this compound as desired.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
Visualizations
Caption: Signaling pathway of this compound-induced autophagic cell death.
References
- 1. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing microcolin A analogs as biological probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing microcolin A analogs as biological probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery of Microcolin H in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Microcolin H in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a lipopeptide derived from the marine cyanobacterium Moorea producens.[1] Its primary mechanism of action is the induction of autophagy by directly binding to and targeting phosphatidylinositol transfer proteins PITPα and PITPβ.[1][2][3] This activity leads to autophagic cell death in tumor cells, demonstrating potent anti-proliferative and antitumor effects.[1][2][3]
Q2: What is a recommended starting dose for this compound in mouse models?
A2: Based on published studies, intraperitoneal (i.p.) injection of this compound in nude mouse xenograft models has been shown to be effective at doses of 1, 5, and 10 mg/kg, administered consecutively for 11 days.[1][4] These studies reported a dose-dependent inhibition of tumor growth with low toxicity.[1][2][3]
Q3: How should I store this compound?
A3: Lyophilized this compound should be stored at -20°C for long-term stability.[2] Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is recommended to store solutions under nitrogen and away from moisture.[5] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound.
-
Problem: this compound, being a lipopeptide, is hydrophobic and may not readily dissolve in aqueous solutions.
-
Solution:
-
Initial Solubilization: Begin by dissolving the lyophilized this compound powder in a small amount of an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its low toxicity in biological systems.[1][6] Other options include dimethylformamide (DMF), ethanol, or acetonitrile.[1][6][7]
-
Aqueous Dilution: Once dissolved, slowly add the aqueous buffer (e.g., phosphate-buffered saline - PBS) to the desired final concentration.[6][7] If precipitation occurs, you may need to adjust the formulation.
-
Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution.[2][7] Avoid excessive heating, as this can degrade the peptide.[7]
-
Issue 2: Precipitation of this compound upon dilution in aqueous buffer.
-
Problem: The hydrophobic nature of this compound can cause it to precipitate out of solution when the concentration of the organic solvent is lowered by adding an aqueous buffer.
-
Solution:
-
Use of Co-solvents: Including a low percentage of a co-solvent like ethanol in the final formulation can help maintain solubility.[8]
-
Formulation as a Liposome or Nanoparticle: For in vivo studies, encapsulating this compound in a liposomal or nanoparticle formulation can significantly improve its solubility and stability in aqueous environments.[9][10]
Issue 3: Low bioavailability or rapid clearance in vivo.
-
Problem: As a peptide, this compound may be susceptible to degradation by proteases and rapid clearance from circulation, potentially reducing its therapeutic efficacy.
-
Solution:
-
Liposomal Delivery: Encapsulating this compound in liposomes can protect it from enzymatic degradation and prolong its circulation time. This can lead to enhanced accumulation at the tumor site through the enhanced permeability and retention (EPR) effect.
-
PEGylation: While not explicitly studied for this compound, PEGylation is a common strategy to increase the half-life of peptide drugs. This would require chemical modification of the molecule.
-
Route of Administration: Intraperitoneal injection, as used in the initial studies, can provide a sustained release profile compared to intravenous administration for certain formulations.[11]
-
Data Presentation
Table 1: Recommended Starting Doses for this compound in Nude Mice
| Route of Administration | Dosage Range | Frequency | Study Model | Reference |
| Intraperitoneal (i.p.) | 1 - 10 mg/kg | Daily for 11 days | Gastric Cancer Xenograft | [1][4] |
Table 2: Solubilization Strategies for Hydrophobic Peptides like this compound
| Solvent/Method | Application | Considerations | References |
| Primary Solvents | |||
| DMSO | Initial dissolution of lyophilized powder. | Keep final concentration low (<1%) for in vitro assays and as low as possible for in vivo studies.[6] | [1][6][7] |
| Ethanol | Initial dissolution or as a co-solvent. | Can be used in higher concentrations in some in vivo formulations. | [6][8] |
| Aqueous Buffers | |||
| PBS (pH 7.4) | Dilution to final concentration. | May cause precipitation without a co-solvent or formulation. | [6] |
| Slightly Acidic Buffer | For peptides with a net positive charge. | Empirically test for optimal pH. | [1] |
| Slightly Basic Buffer | For peptides with a net negative charge. | Empirically test for optimal pH. | [1] |
| Formulation Approaches | |||
| Liposomes | To improve solubility, stability, and in vivo delivery. | Requires specific preparation protocols. | [9][10][12] |
Experimental Protocols
Protocol 1: Recommended Starting Protocol for Solubilization of this compound for In Vivo Administration
This protocol is a general guideline based on methods for other hydrophobic peptides and should be optimized for your specific experimental needs.
-
Preparation of Stock Solution:
-
Weigh the desired amount of lyophilized this compound in a sterile microcentrifuge tube.
-
Add a minimal volume of sterile, endotoxin-free DMSO to completely dissolve the peptide. For example, for a 10 mg/mL stock solution, start by adding 100 µL of DMSO to 1 mg of this compound.
-
Gently vortex or pipette up and down to ensure complete dissolution.
-
-
Preparation of Dosing Solution (Example for a 5 mg/kg dose in a 20g mouse):
-
Required Dose: 5 mg/kg * 0.02 kg = 0.1 mg
-
Injection Volume: Assuming a 100 µL injection volume.
-
Final Concentration: 0.1 mg / 0.1 mL = 1 mg/mL
-
Dilution: Take 10 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Formulation: Slowly add 90 µL of a sterile, endotoxin-free carrier solution (e.g., PBS or a solution containing a solubilizing agent like Cremophor EL, if validated for your model) to the DMSO-dissolved this compound, vortexing gently during the addition. The final DMSO concentration in this example would be 10%. The tolerability of this concentration of DMSO should be confirmed in a pilot study.
-
Protocol 2: Liposomal Formulation of this compound (Adapted from similar peptide protocols)
This is a generalized protocol for creating liposomes for peptide delivery and should be optimized for this compound.
-
Lipid Film Hydration Method:
-
Prepare a lipid mixture in chloroform. A common formulation for peptide delivery could be DMPC:DMPG:Cholesterol at a molar ratio of 15:2:3.[10][12]
-
In a separate tube, dissolve this compound in DMSO or a chloroform/methanol mixture.
-
Combine the lipid solution and the this compound solution in a round-bottom flask.
-
Evaporate the organic solvents using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS) by vortexing. The buffer should be pre-warmed to above the phase transition temperature of the lipids.
-
The resulting multilamellar vesicles can be downsized to form small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm).[9]
-
-
Purification:
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Visualizations
Caption: Workflow for preparing and administering this compound in animal models.
Caption: Signaling pathway of this compound-induced autophagy.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Microcolin H Resistance in Cancer Cells
Welcome to the technical support center for researchers utilizing Microcolin H. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is not responding to this compound treatment. What are the potential reasons?
A1: Lack of response to this compound can stem from several factors. The primary mechanism of action for this compound is the induction of autophagic cell death through targeting Phosphatidylinositol Transfer Protein Alpha/Beta (PITPα/β).[1][2] Therefore, resistance can emerge from alterations in this pathway.
Potential reasons for lack of response include:
-
Low or absent PITPα/β expression: The target protein must be present for this compound to exert its effect. Knockout of PITPα/β has been shown to decrease sensitivity to this compound.[3][4]
-
Defective autophagy pathway: As this compound's anti-tumor activity is dependent on autophagy, any impairment in the core autophagy machinery can lead to resistance.[5] The anti-tumor effect of this compound can be reversed by autophagy inhibitors like hydroxychloroquine (HCQ).[5]
-
Mutations in PITPα/β: Although not yet reported, mutations in the this compound binding site of PITPα/β could prevent the drug from interacting with its target.
-
Upregulation of compensatory pro-survival pathways: Cancer cells can adapt to treatment by activating alternative signaling pathways to evade cell death.
Q2: How can I determine if my cells have low PITPα/β expression?
A2: You can assess the expression levels of PITPα/β in your cancer cell line using standard molecular biology techniques.
-
Western Blotting: This is the most common method to quantify protein expression. Compare the PITPα/β protein levels in your experimental cell line to a sensitive, positive control cell line.
-
Quantitative PCR (qPCR): To determine if the low protein expression is due to reduced transcription, you can measure the mRNA levels of the PITPNA and PITPNB genes.
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): These techniques can be used to visualize the expression and subcellular localization of PITPα/β in cells or tumor tissue.
Q3: What should I do if my cells have low PITPα/β expression?
A3: If you confirm that your cell line has low or absent PITPα/β expression, this compound may not be a suitable therapeutic agent for this specific model. Consider the following:
-
Select a different cell line: Choose a cancer cell line known to express adequate levels of PITPα/β.
-
Explore alternative treatments: Focus on therapeutic agents with different mechanisms of action that do not rely on PITPα/β.
Q4: How can I investigate if the autophagy pathway is defective in my cells?
A4: Several experimental approaches can be used to monitor the autophagic flux and determine if the pathway is functional.
-
LC3-I to LC3-II Conversion: Monitor the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) by Western blot. An increase in the LC3-II/LC3-I ratio upon treatment with an autophagy inducer (like this compound or rapamycin) indicates a functional upstream autophagy pathway.
-
p62/SQSTM1 Degradation: p62 is a protein that is selectively degraded during autophagy. A decrease in p62 levels upon treatment is indicative of a functional autophagy pathway.
-
Autophagy Flux Assays: To get a more complete picture, you should measure autophagy flux. This can be done by treating cells with an autophagy inducer in the presence and absence of a late-stage autophagy inhibitor (e.g., hydroxychloroquine or bafilomycin A1). An accumulation of LC3-II in the presence of the inhibitor confirms active autophagic flux.
-
Fluorescence Microscopy: Using cells stably expressing fluorescently tagged LC3 (e.g., GFP-LC3), you can visualize the formation of autophagosomes (punctate structures) upon treatment.
Q5: My cells show an initial response to this compound, but then seem to recover. What could be happening?
A5: This phenomenon suggests the development of acquired resistance. Cancer cells may be adapting to the treatment by:
-
Upregulating pro-survival signaling pathways: Activation of pathways like PI3K/AKT/mTOR can promote cell survival and counteract the effects of autophagy-inducing drugs.[6]
-
Developing mutations: Although not yet documented for this compound, cancer cells can acquire mutations in the drug target or downstream signaling components that confer resistance.
-
Altering drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the therapeutic agent.
Troubleshooting Guides
Problem: No significant increase in cell death observed after this compound treatment.
| Potential Cause | Suggested Troubleshooting Steps |
| Sub-optimal Drug Concentration | Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. Concentrations can vary between cell types. |
| Incorrect Drug Handling | Ensure proper storage and handling of this compound to maintain its stability and activity. |
| Low PITPα/β Expression | Verify PITPα/β expression levels via Western blot or qPCR as described in FAQ 2. |
| Defective Autophagy Pathway | Assess autophagic flux using the methods outlined in FAQ 4. |
| Cell Line Insensitivity | Consider that some cancer types may be intrinsically resistant. Test a panel of different cancer cell lines. |
Problem: Inconsistent results between experiments.
| Potential Cause | Suggested Troubleshooting Steps |
| Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and media formulations between experiments. |
| Reagent Variability | Use fresh dilutions of this compound for each experiment. Ensure consistency in antibody lots for Western blotting. |
| Experimental Timing | Optimize the duration of this compound treatment. A time-course experiment can help identify the optimal endpoint. |
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |
| HGC-27 | Gastric Cancer | CCK-8 | Significant inhibition at 0.1–0.5 nM | [5] |
| AGS | Gastric Cancer | CCK-8 | Dose-dependent inhibition | [6] |
| MKN-28 | Gastric Cancer | CCK-8 | Dose-dependent inhibition | [6] |
| Various | Pan-cancer | CCK-8 | Significant cytotoxicity | [4] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Nude Mouse Subcutaneous Tumor | This compound | 10 mg/kg | 74.2% | [1] |
Experimental Protocols
Protocol 1: Western Blot for Autophagy Markers (LC3 and p62)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the indicated times. Include a positive control (e.g., rapamycin) and a negative control (vehicle). For autophagy flux, include a condition with a late-stage autophagy inhibitor (e.g., 25 µM hydroxychloroquine) for the last 2-4 hours of treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3 and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Protocol 2: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results and determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound and potential points of resistance.
Caption: Troubleshooting workflow for unresponsive cells to this compound.
Caption: Rationale for combination therapy to overcome this compound resistance.
References
- 1. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Protocols for Microcolin H Target Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Microcolin H in target validation studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known target?
A1: this compound is a lipopeptide of marine origin, isolated from the cyanobacterium Moorea producens. Its primary molecular targets have been identified as Phosphatidylinositol Transfer Protein Alpha (PITPα) and Beta (PITPβ).[1][2] The interaction between this compound and these proteins leads to the induction of autophagy, which contributes to its potent antitumor activity.[1][2][3][4][5]
Q2: What is the mechanism of action of this compound?
A2: this compound exerts its biological effects by directly binding to PITPα/β.[1][2][3][4][5] This binding event is thought to disrupt the normal function of these lipid transfer proteins, leading to the initiation of autophagy. A key step in this process is the disruption of the inhibitory interaction between Bcl-2 and Beclin-1, freeing Beclin-1 to participate in the formation of autophagosomes.[1] The subsequent increase in autophagic flux results in the degradation of cellular components and ultimately, autophagic cell death in cancer cells.[1][2][3][4][5]
Q3: What are the key biomarkers to confirm this compound target engagement and downstream effects?
A3: The primary indicators of this compound target engagement and its downstream autophagic effects are:
-
Increased conversion of LC3-I to LC3-II: This is a hallmark of autophagosome formation.
-
Decreased levels of p62/SQSTM1: This protein is selectively degraded during autophagy, so its reduction indicates increased autophagic flux.[1][3][4][5]
-
Disruption of the Bcl-2/Beclin-1 complex: This can be assessed by co-immunoprecipitation and indicates the initiation of Beclin-1-dependent autophagy.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity.
| Parameter | Target | Value | Method | Reference |
| Dissociation Constant (Kd) | PITPα/β | ~6.2 µM | Microscale Thermophoresis (MST) | [1] |
| Cell Line | Cancer Type | IC50 Value | Assay |
| HGC-27 | Gastric Cancer | Dose-dependent inhibition observed | CCK-8 |
| AGS | Gastric Cancer | Dose-dependent inhibition observed | CCK-8 |
| MKN-28 | Gastric Cancer | Dose-dependent inhibition observed | CCK-8 |
| GES-1 | Normal Gastric Mucosa | Low toxicity observed | CCK-8 |
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments in this compound target validation, along with troubleshooting advice.
Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
AP-MS is a powerful technique to identify the cellular binding partners of a small molecule like this compound.
Diagram of the AP-MS Workflow:
Caption: Workflow for identifying protein targets of this compound using Affinity Purification-Mass Spectrometry.
Detailed Protocol:
-
Probe Synthesis: Synthesize a this compound analog containing a reactive group (e.g., an alkyne or azide) for click chemistry-based immobilization onto a solid support (e.g., agarose or magnetic beads).
-
Cell Lysis:
-
Culture cancer cells (e.g., HGC-27) to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Sonicate briefly to ensure complete lysis and shear DNA.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
-
-
Affinity Purification:
-
Incubate the clarified lysate with the immobilized this compound probe for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and perform in-gel trypsin digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins using a protein database search algorithm.
-
Troubleshooting Guide for AP-MS:
| Problem | Possible Cause | Solution |
| High background of non-specific proteins | Insufficient washing. | Increase the number of wash steps and the stringency of the wash buffer (e.g., by slightly increasing the detergent or salt concentration). |
| Hydrophobic interactions of the lipophilic this compound probe with other proteins. | Include a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) in the wash buffer. | |
| Low yield of target protein | Inefficient immobilization of the probe. | Optimize the click chemistry reaction for probe immobilization. |
| Weak or transient interaction between this compound and the target. | Consider using a photo-affinity labeling probe to covalently capture the target. | |
| Harsh lysis or wash conditions disrupting the interaction. | Use a milder lysis buffer and less stringent wash conditions. | |
| No target protein identified | Target protein is of low abundance. | Increase the amount of starting cell lysate. |
| Elution is inefficient. | Try different elution methods, such as competitive elution with excess free this compound (if the interaction is reversible). |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular context by measuring changes in the thermal stability of the target protein.
Diagram of the CETSA Workflow:
Caption: Workflow for confirming this compound target engagement using the Cellular Thermal Shift Assay.
Detailed Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the levels of soluble PITPα/β in each sample by Western blotting using specific antibodies.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Troubleshooting Guide for CETSA:
| Problem | Possible Cause | Solution |
| No or weak thermal shift observed | The compound does not significantly alter the thermal stability of the target. | This is a possibility for some compound-target interactions. Confirm binding with an orthogonal method. |
| Insufficient compound concentration or incubation time. | Optimize the concentration of this compound and the incubation time to ensure target saturation. | |
| The lipophilic nature of this compound leads to poor solubility or non-specific aggregation. | Ensure proper solubilization of this compound in the cell culture medium. Consider using a formulation with a carrier like cyclodextrin if solubility is an issue. | |
| High variability between replicates | Inconsistent heating or cooling. | Use a thermal cycler with precise temperature control. Ensure all samples are treated identically. |
| Incomplete cell lysis. | Optimize the lysis procedure to ensure complete release of cellular proteins. | |
| Difficulty detecting the target protein by Western blot | Low abundance of the target protein. | Increase the amount of protein loaded on the gel. |
| Poor antibody quality. | Use a validated, high-affinity antibody for PITPα/β. |
Western Blotting for Autophagy Markers (LC3 and p62)
This protocol is essential for monitoring the downstream effects of this compound on autophagy.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and for different time points. Include a positive control for autophagy induction (e.g., starvation) and a negative control (vehicle).
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel to resolve LC3-I and LC3-II. A separate, lower percentage gel can be used for p62.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the LC3-II/LC3-I ratio.
-
Troubleshooting Guide for LC3 and p62 Western Blotting:
| Problem | Possible Cause | Solution |
| Difficulty separating LC3-I and LC3-II | Inappropriate gel percentage. | Use a higher percentage polyacrylamide gel (12-15%) or a gradient gel. |
| Running the gel for too long. | Monitor the migration of the dye front and stop the electrophoresis before the small proteins run off the gel. | |
| Weak or no LC3-II signal | Low level of autophagy induction. | Increase the concentration of this compound or the treatment time. Use a positive control like starvation or rapamycin to ensure the system is working. |
| Poor antibody quality. | Use a validated antibody specific for LC3. | |
| High p62 levels even after treatment | Blockage of autophagic flux at a late stage (impaired lysosomal degradation). | Co-treat with a lysosomal inhibitor like bafilomycin A1 or chloroquine. An accumulation of both LC3-II and p62 in the presence of the inhibitor confirms increased autophagic flux. |
| Inconsistent results | Variability in cell culture conditions or treatment. | Maintain consistent cell density and treatment conditions across experiments. |
Co-Immunoprecipitation (Co-IP) of Bcl-2 and Beclin-1
This experiment is used to demonstrate that this compound disrupts the inhibitory interaction between Bcl-2 and Beclin-1.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with an antibody against Bcl-2 or Beclin-1 overnight at 4°C. An isotype control IgG should be used as a negative control.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and perform Western blotting to detect the co-immunoprecipitated protein (e.g., probe for Beclin-1 if Bcl-2 was immunoprecipitated, and vice versa). A decrease in the co-precipitated protein in this compound-treated samples indicates disruption of the complex.
-
Troubleshooting Guide for Bcl-2/Beclin-1 Co-IP:
| Problem | Possible Cause | Solution |
| High non-specific binding in the IgG control lane | Insufficient pre-clearing or washing. | Increase the pre-clearing time and the number/stringency of wash steps. |
| Low or no co-immunoprecipitated protein detected | The interaction is weak or transient. | Optimize the lysis and wash conditions to be as gentle as possible to preserve the interaction. |
| The antibody used for IP is blocking the interaction site. | Try using an antibody that recognizes a different epitope on the target protein. | |
| Antibody heavy and light chains obscure the protein of interest | The secondary antibody detects the denatured IgG from the IP. | Use a conformation-specific secondary antibody that only recognizes the native primary antibody, or use a primary antibody directly conjugated to HRP. |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-induced autophagy.
Caption: Proposed signaling pathway of this compound-induced autophagy through targeting PITPα/β and disrupting the Bcl-2/Beclin-1 complex.
References
- 1. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 3. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Co-immunoprecipitation experiments to examine the interactions of beclin-1 with Bcl-2 and Bcl-xL. - Public Library of Science - Figshare [plos.figshare.com]
- 5. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Microcolin H Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Microcolin H analogue synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a general and efficient synthetic strategy for this compound and its analogues?
A1: A common and effective method for synthesizing this compound involves a convergent strategy.[1] The molecule is typically dissected into three key fragments: an aliphatic carboxylic acid side chain (M1), a tripeptide core (M2), and a pyrrolinone unit (M3).[1] These fragments are synthesized separately and then coupled in a stepwise manner. An alternative approach to enhance efficiency, particularly for varying the Xaa-pyrrolin-2-one unit, involves the use of trimethylsilylated lactams, which increases the nucleophilicity of the lactam nitrogen.[2][3]
Q2: What are the most common challenges encountered during the synthesis of this compound analogues?
A2: Researchers may face several challenges, many of which are common in peptide synthesis. These include:
-
Peptide Aggregation: The hydrophobic nature of the lipopeptide can lead to aggregation during synthesis, resulting in incomplete reactions and low yields.[4][5]
-
Difficult Couplings: The presence of sterically hindered amino acids, such as N-methylated residues found in this compound, can make peptide bond formation challenging.[6][7]
-
Racemization: The chiral centers in the amino acid residues are susceptible to racemization during activation and coupling, potentially leading to diastereomeric impurities.[8][9][10]
-
Side Reactions: Undesirable side reactions, such as aspartimide formation, can occur under both acidic and basic conditions, leading to impurities that are difficult to separate.[5][11][12]
-
Purification: The lipophilic character of this compound analogues can complicate purification, often requiring specialized chromatographic techniques.[2][4][13]
Q3: How can I monitor the progress of the synthesis and identify potential issues early?
A3: Regular monitoring of the synthesis is crucial for troubleshooting. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable tools.[14][15][16][17][18] A small amount of the resin-bound peptide can be cleaved at intermediate steps to check the progress of the couplings and identify any major side products by LC-MS analysis. This allows for adjustments to the synthetic strategy before completing the entire sequence.
Troubleshooting Guides
Problem 1: Low Coupling Yields, Especially for Hindered Amino Acids
| Possible Cause | Suggested Solution | Key Considerations |
| Steric Hindrance | 1. Choice of Coupling Reagent: Employ more potent coupling reagents. Phosphonium salts like PyBOP or uronium salts like HATU, HCTU, and HBTU are generally more effective than carbodiimides for hindered couplings. For particularly difficult couplings, consider reagents like BTFFH, which is effective for sterically hindered amino acids with a low propensity for racemization.[19] 2. Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate coupling reactions and improve yields for sterically hindered amino acids.[20][21] 3. Extended Coupling Times/Double Coupling: Increasing the reaction time or performing a second coupling step can help drive the reaction to completion. | The choice of base is also critical; non-nucleophilic bases like DIEA or collidine are preferred.[8] Uronium reagents can sometimes cause guanidinylation of the N-terminal amino group, a side reaction that can be minimized by using phosphonium reagents. |
| Peptide Aggregation | 1. Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which is a better solvating agent for growing peptide chains.[5] The use of "magic mixtures" containing ethylene carbonate or chaotropic salts can also disrupt aggregation.[5] 2. Backbone Protection: Incorporate a temporary, backbone-protecting group such as the 2-hydroxy-4-methoxybenzyl (Hmb) group to disrupt interchain hydrogen bonding.[11] 3. Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides can disrupt secondary structure formation and improve solvation. | Aggregation is sequence-dependent and often occurs with hydrophobic sequences.[4][5] If aggregation is severe, re-synthesis on a low-loading resin or a more hydrophilic resin (e.g., TentaGel) may be necessary.[5] |
Problem 2: Presence of Deletion Sequences or Other Impurities
| Possible Cause | Suggested Solution | Key Considerations |
| Incomplete Fmoc-Deprotection | 1. Modify Deprotection Conditions: For sequences prone to aggregation, extend the deprotection time or use a stronger base cocktail, such as DBU in the piperidine solution.[5] | Incomplete deprotection will lead to deletion sequences that can be difficult to separate from the desired product. |
| Aspartimide Formation | 1. Additives in Deprotection: Add 0.1 M of an additive like HOBt to the piperidine deprotection solution to suppress aspartimide formation.[5][11] 2. Alternative Protecting Groups: Use a more sterically hindered side-chain protecting group for aspartic acid. | This side reaction is common with Asp-Xxx sequences and can lead to both alpha- and beta-coupled impurities, as well as piperidide adducts.[5] |
| Racemization | 1. Use of Additives: Always use racemization-suppressing additives like HOBt, HOAt, or 6-Cl-HOBt, especially when using carbodiimide coupling reagents.[9] 2. Choice of Coupling Reagent: Uronium/aminium salts like HATU are generally better at suppressing racemization than carbodiimides alone.[19] 3. Base Selection: Use a sterically hindered, non-nucleophilic base such as collidine.[9] | Histidine and cysteine are particularly prone to racemization.[5] The risk of racemization is highest during the activation of the C-terminal amino acid of a peptide fragment. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution | Key Considerations |
| Poor Solubility of the Lipopeptide | 1. Initial Purification Steps: For crude purification, consider methods like ammonium sulfate precipitation followed by gel filtration to remove a significant portion of impurities.[2] 2. Solvent System for HPLC: The lipophilic nature of this compound analogues necessitates a well-optimized reversed-phase HPLC (RP-HPLC) protocol. Use a gradient of an organic solvent (like acetonitrile) with a water mobile phase, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).[2] | The formation of micelles can inhibit separation; working with dilute solutions or using organic co-solvents can be beneficial.[13] |
| Co-elution of Impurities | 1. High-Resolution Chromatography: Employ ultra-high-performance liquid chromatography (UHPLC) for better separation efficiency compared to standard HPLC.[15] 2. Orthogonal Purification Methods: If RP-HPLC is insufficient, consider a secondary purification step using a different separation mechanism, such as normal-phase chromatography or size-exclusion chromatography. | Closely related impurities, such as deletion sequences or diastereomers, can be particularly challenging to separate. |
Experimental Protocols
Key Experiment: Coupling of the Tripeptide (M2) with the Pyrrolinone (M3) Moiety
This protocol is based on the synthesis of this compound and can be adapted for analogues.[1]
-
Preparation of Reactants:
-
Dissolve the tripeptide carboxylic acid (M2) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF).
-
Add an equimolar amount of the pyrrolinone fragment (M3).
-
Add a suitable non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIEA), to the reaction mixture (typically 2-3 equivalents).
-
-
Coupling Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling reagent, Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (Bop-Cl), in a single portion (typically 1.1-1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Convergent synthetic workflow for this compound analogues.
Caption: Decision tree for troubleshooting low coupling yields.
References
- 1. Enrichment and purification of lipopeptide biosurfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Impact of the Purification Process on the Spray-Drying Performances of the Three Families of Lipopeptide Biosurfactant Produced by Bacillus subtilis [frontiersin.org]
- 5. peptide.com [peptide.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. New Development of Coupling Reagents for Hindered Peptide [manu56.magtech.com.cn]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. iris.unive.it [iris.unive.it]
- 21. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
In Vivo Efficacy of Microcolin H Surpasses Paclitaxel in Gastric Cancer Xenograft Model
A recent preclinical study has demonstrated that Microcolin H, a marine-derived lipopeptide, exhibits superior anti-tumor activity in a dose-dependent manner compared to the widely used chemotherapeutic agent, paclitaxel, in a gastric cancer xenograft mouse model. At a dose of 10 mg/kg, this compound achieved a tumor growth inhibition (TGI) of 74.2%, outperforming paclitaxel at 8 mg/kg.[1][2]
This comparison guide provides a detailed overview of the in vivo efficacy of this compound versus paclitaxel, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The following table summarizes the key quantitative data from the in vivo comparison of this compound and paclitaxel in a HGC-27 cell-derived xenograft tumor model.
| Compound | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 1 mg/kg | Intraperitoneal | Not specified | [1][2] |
| This compound | 5 mg/kg | Intraperitoneal | Not specified (Dose-dependent effect observed) | [1][2] |
| This compound | 10 mg/kg | Intraperitoneal | 74.2% | [1][2] |
| Paclitaxel | 8 mg/kg | Intraperitoneal | Less than 74.2% | [1][2] |
| Vehicle Control | Not applicable | Intraperitoneal | Baseline | [1][2] |
Note: The study indicated a dose-dependent inhibition of tumor growth for this compound.[1][2]
Experimental Protocols
A detailed methodology was employed to assess the in vivo anti-tumor efficacy of this compound and paclitaxel.
Cell Line and Xenograft Model:
-
Cell Line: Human gastric cancer cell line HGC-27 was used.[3]
-
Animal Model: Balb/c-nu/nu mice were used to establish the xenograft tumor model.[2][3]
-
Tumor Implantation: HGC-27 cells were implanted subcutaneously into the mice.[2]
-
Tumor Growth: Mice were monitored until the tumor volume reached at least 150 mm³.[3]
Treatment Regimen:
-
Grouping: Mice were randomly assigned to six groups: vehicle control (PBS), paclitaxel (8 mg/kg), this compound (1 mg/kg, 5 mg/kg, and 10 mg/kg), and a combination of this compound (10 mg/kg) with the autophagy inhibitor hydroxychloroquine (HCQ, 50 mg/kg).[1][2][3]
-
Administration: All treatments were administered via intraperitoneal injection.[1][2][3]
-
Duration: The treatment was carried out for 11 consecutive days.[2][3]
Endpoint Measurement:
-
Tumor Volume and Weight: Tumor size and weight were measured at the end of the treatment period to determine the extent of tumor growth inhibition.[2]
-
Toxicity Assessment: Mouse body weight was monitored throughout the study as an indicator of treatment-related toxicity.[2][3] No significant changes in body weight were observed in the this compound treated groups, suggesting low toxicity at the tested dosages.[2][3]
-
Immunohistochemistry (IHC): Tumor tissues were stained for Ki67 (a proliferation marker) and LC3 (an autophagy indicator) to further investigate the mechanism of action in vivo.[2][3]
Mechanism of Action and Signaling Pathways
This compound and paclitaxel exert their anti-tumor effects through distinct mechanisms of action.
This compound: This marine lipopeptide acts as a novel autophagy inducer.[1][2][4] It directly binds to phosphatidylinositol transfer proteins PITPα and PITPβ, which triggers the formation of autophagosomes and leads to autophagic cell death in cancer cells.[1][2][4] The anti-tumor effect of this compound was significantly reversed when co-administered with the autophagy inhibitor hydroxychloroquine, confirming its autophagy-dependent mechanism.[1]
Paclitaxel: A well-established anti-cancer drug, paclitaxel's primary mechanism involves the stabilization of microtubules.[][6][7][8][9] By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, which is essential for cell division.[][6][7][8][9] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[6][7][8]
Visualizations
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow of the in vivo study comparing this compound and paclitaxel.
Signaling Pathway Comparison: this compound vs. Paclitaxel
Caption: Mechanisms of action for this compound (autophagy) and paclitaxel (apoptosis).
References
- 1. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Autophagic Mechanism of Microcolin H: A Comparative Guide to Using Hydroxychloroquine
For Researchers, Scientists, and Drug Development Professionals
Microcolin H: A Novel Inducer of Autophagic Cell Death
This compound, a lipopeptide derived from the marine cyanobacterium Moorea producens, has emerged as a promising candidate for cancer therapy. Its mechanism of action involves the direct binding to and targeting of phosphatidylinositol transfer protein α/β (PITPα/β), which in turn triggers autophagy. This process, characterized by the conversion of LC3I to LC3II and the degradation of p62, ultimately leads to autophagic cell death in various cancer cell lines.
To definitively establish that the observed anti-cancer effects of this compound are indeed mediated by the induction of autophagy, it is crucial to employ autophagy inhibitors. Among these, hydroxychloroquine (HCQ) is a well-established late-stage inhibitor that serves as a valuable tool for validating the autophagic flux induced by therapeutic agents.
The Role of Hydroxychloroquine (HCQ) in Validating Autophagic Flux
HCQ functions by inhibiting the fusion of autophagosomes with lysosomes, the final step in the autophagic process where cellular components are degraded. By blocking this terminal stage, HCQ leads to the accumulation of autophagosomes, which can be quantified to measure the rate of autophagy induction, also known as autophagic flux.
When a compound like this compound, which induces autophagy, is administered in combination with HCQ, a significant accumulation of autophagic markers, such as LC3-II, is observed compared to treatment with either agent alone. This synergistic increase provides strong evidence that the compound's primary mechanism of action is the induction of autophagic flux. Conversely, the inhibition of p62 degradation by this compound is reversed in the presence of HCQ, further confirming the blockage of the autophagic pathway at a late stage.
Experimental Workflow for Validating this compound Mechanism using HCQ
Caption: Experimental workflow for validating this compound's mechanism using HCQ.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from experiments designed to validate the autophagic mechanism of this compound using HCQ.
Table 1: Western Blot Analysis of Autophagy Markers
| Treatment Group | Relative LC3-II/LC3-I Ratio | Relative p62 Levels | Interpretation |
| Control (DMSO) | Baseline | Baseline | Basal autophagy |
| This compound | Increased | Decreased | Induction of autophagic flux |
| HCQ | Increased | Increased | Inhibition of late-stage autophagy |
| This compound + HCQ | Markedly Increased | Increased (compared to this compound alone) | Confirmation of this compound-induced autophagic flux |
Table 2: Cell Viability Assay (e.g., CCK-8)
| Treatment Group | Cell Viability (%) | Interpretation |
| Control (DMSO) | 100% | Normal cell growth |
| This compound | Decreased | Cytotoxic effect of this compound |
| HCQ | Slightly Decreased | Minor cytotoxic effect of HCQ |
| This compound + HCQ | Increased (compared to this compound alone) | Reversal of cytotoxicity, indicating autophagy-dependent cell death |
Comparative Analysis with Alternative Autophagy Inhibitors
While HCQ is a widely used and effective tool, other autophagy inhibitors can provide complementary information.
Table 3: Comparison of Autophagy Inhibitors for Mechanism Validation
| Inhibitor | Stage of Inhibition | Advantages | Disadvantages |
| Hydroxychloroquine (HCQ) | Late Stage (Lysosomal fusion) | Clinically relevant, well-characterized. | Can have off-target effects. |
| 3-Methyladenine (3-MA) | Early Stage (PI3K inhibition) | Targets an early, specific step in autophagy. | Can have effects on other cellular processes involving PI3K. |
| Bafilomycin A1 | Late Stage (V-ATPase inhibition) | Potent and specific inhibitor of lysosomal acidification. | Can be more toxic to cells than HCQ. |
Signaling Pathway of this compound-Induced Autophagy
This compound initiates a signaling cascade that leads to the induction of autophagy and subsequent cell death.
Comparative analysis of Microcolin H with other autophagy inducers (e.g., metformin)
For Immediate Release
This guide provides a detailed comparative analysis of two prominent autophagy-inducing compounds: Microcolin H, a novel marine-derived lipopeptide, and metformin, a widely used biguanide drug. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms and experimental validation of autophagy inducers. We will delve into their mechanisms of action, present comparative quantitative data from various studies, and provide detailed experimental protocols for key assays.
Introduction to Autophagy Inducers
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer. Pharmacological induction of autophagy has emerged as a promising therapeutic strategy. Here, we compare this compound, a novel and potent autophagy inducer, with the well-established autophagy modulator, metformin.
Mechanism of Action
The two compounds induce autophagy through distinct signaling pathways, offering different points of intervention in the autophagic process.
This compound: This marine natural product has been identified as a direct binder of the phosphatidylinositol transfer protein alpha/beta isoform (PITPα/β).[1][2][3] This interaction is a novel mechanism for autophagy induction. By targeting PITPα/β, this compound leads to an increase in the conversion of LC3I to its lipidated form, LC3II, and a reduction in the level of p62/SQSTM1, culminating in autophagic cell death.[1][2][3] Furthermore, this compound has been shown to disrupt the interaction between the anti-apoptotic protein Bcl-2 and Beclin-1, a key step in the initiation of autophagy.[4]
Metformin: The primary mechanism of metformin-induced autophagy involves the activation of AMP-activated protein kinase (AMPK).[5][6] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR), a major negative regulator of autophagy.[5][6][7] The inhibition of the PI3K/Akt/mTOR pathway is another key route through which metformin promotes autophagy.[7] Additionally, metformin can induce autophagy through the stimulation of endogenous reactive oxygen species (ROS) and by modulating other signaling pathways.[7] It's noteworthy that the effects of metformin on autophagy can be context-dependent and sometimes even inhibitory.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of this compound and metformin in inducing autophagy.
Caption: this compound signaling pathway for autophagy induction.
Caption: Metformin's multifaceted signaling pathways in autophagy.
Quantitative Data Presentation
The following tables summarize quantitative data for this compound and metformin from various studies. It is important to note that these data are compiled from different sources and experimental conditions, and thus direct comparison should be made with caution.
Table 1: In Vitro Antiproliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | HGC-27 | Gastric Cancer | ~0.1-0.5 nM | [8] |
| AGS | Gastric Cancer | ~0.1-0.5 nM | [8] | |
| MKN-28 | Gastric Cancer | ~0.1-0.5 nM | [8] | |
| Metformin | H2122 | NSCLC | 2 mM | [9] |
| HCC4006 | NSCLC | 2 mM | [9] | |
| HCC95 | NSCLC | 5 mM | [9] | |
| H1650 | NSCLC | 5 mM | [9] | |
| H1975 | NSCLC | 5 mM | [9] | |
| HCC827 | NSCLC | 5 mM | [9] | |
| MHCC97H | Hepatocellular Carcinoma | ~10 mM | [6] | |
| HepG2 | Hepatocellular Carcinoma | ~10 mM | [6] | |
| AGS (cisplatin-resistant) | Gastric Cancer | 25-100 mM | [10] |
Table 2: Modulation of Autophagy Markers
| Compound | Cell Line | Treatment | Effect on LC3-II | Effect on p62 | Reference |
| This compound | HGC-27, MKN-28 | Time and dose-dependent | Increased conversion from LC3I | Decreased | [11] |
| Metformin | MHCC97H | 10 mM, 12-72h | Increased | Decreased | [6] |
| HepG2 | 10 mM, 12-72h | No obvious effect on formation, affects flux | Decreased | [6] | |
| SCLC cells (H446, H526) | 5-20 mM, 48h | Upregulated | Downregulated | [12] | |
| Cardiomyocytes | 2.5 mM, up to 24h | Increased | Decreased | [13] | |
| HTMCs | Dose-dependent, 48h | Increased | Decreased | [14] | |
| Ocular Melanoma cells | 1.0 mM, 24h | Suppressed | - | [15] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison.
Western Blot for LC3 and p62
This is a fundamental assay to assess the induction of autophagy by monitoring the levels of key autophagy-related proteins.
Protocol:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
mCherry-GFP-LC3 Autophagy Flux Assay
This fluorescence-based assay allows for the quantitative measurement of autophagic flux.
Protocol:
-
Cell Transfection/Transduction:
-
Establish a stable cell line expressing the tandem mCherry-GFP-LC3 reporter protein.
-
-
Treatment and Imaging:
-
Treat the cells with this compound or metformin.
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
-
Analysis:
-
In non-acidic autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta.
-
Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, while the mCherry signal persists, resulting in red puncta.
-
Quantify the number of yellow and red puncta per cell to determine the autophagic flux. An increase in red puncta indicates enhanced autophagic flux.
-
Co-Immunoprecipitation (Co-IP) for Beclin-1 and Bcl-2 Interaction
This technique is used to determine if a protein-protein interaction is occurring within a cell.
Protocol:
-
Cell Lysis:
-
Lyse treated cells in a non-denaturing Co-IP lysis buffer.[17]
-
-
Pre-clearing (Optional):
-
Incubate the lysate with protein A/G beads to reduce non-specific binding.[18]
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the target protein (e.g., Bcl-2) overnight at 4°C.[17]
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.[17]
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the interacting protein (e.g., Beclin-1).
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the effects of this compound and metformin on autophagy.
Caption: General workflow for comparing autophagy inducers.
Conclusion
This compound and metformin are both effective inducers of autophagy, but they operate through distinct mechanisms and exhibit different potency levels. This compound presents a novel and highly potent mechanism by directly targeting PITPα/β, showing efficacy in the nanomolar range. Metformin, a well-established drug, primarily acts through the AMPK/mTOR pathway and is effective at millimolar concentrations. The choice of inducer for research or therapeutic development will depend on the specific cellular context and the desired point of intervention in the autophagy pathway. This guide provides a foundational framework for researchers to design and interpret experiments aimed at understanding and utilizing these and other autophagy-modulating compounds.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Metformin Triggers Autophagy to Attenuate Drug-Induced Apoptosis in NSCLC Cells, with Minor Effects on Tumors of Diabetic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metformin Induces Autophagy via the AMPK-mTOR Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metformin induces autophagy of cisplatin-resistant human gastric cancer cells in addition to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metformin inhibits the growth of SCLC cells by inducing autophagy and apoptosis via the suppression of EGFR and AKT signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. bitesizebio.com [bitesizebio.com]
Microcolin H: A Comparative Analysis of its Anti-Proliferative Efficacy Across Cancer Cell Lines
Introduction
Microcolin H, a lipopeptide derived from the marine cyanobacterium Moorea producens (formerly known as Lyngbya majuscula), has emerged as a potent anti-cancer agent.[1] This guide provides a comparative overview of its anti-proliferative effects across various cancer cell lines, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting PITPα/β to Induce Autophagic Cell Death
This compound exerts its anti-tumor activity through a novel mechanism involving the induction of autophagy.[1][2] It directly targets and binds to the phosphatidylinositol transfer protein alpha/beta isoform (PITPα/β).[1][2][3] The expression of PITPα/β has been correlated with poor prognosis in cancer, making it an attractive therapeutic target.[2][3]
By binding to PITPα/β, this compound inhibits cancer cell proliferation and migration.[1][2] This interaction triggers autophagic cell death, a process confirmed by the observed increase in the conversion of LC3I to LC3II and a decrease in p62 levels in treated cancer cells.[1][2][4] The crucial role of autophagy in this compound's efficacy is highlighted by experiments where the use of an autophagy inhibitor, hydroxychloroquine (HCQ), significantly reversed the compound's anti-tumor effects.[1][4]
Figure 1: Signaling pathway of this compound in cancer cells.
Comparative Anti-Proliferative Activity
This compound has demonstrated significant dose-dependent anti-proliferative effects against various cancer cell lines, with notable efficacy in gastric cancer.[1][4][5] A key finding is its selective toxicity towards tumor cells, while normal cells, such as the gastric mucosal epithelial cell line (GES-1), remain largely unaffected.[1][4][5]
| Cell Line | Cancer Type | Assay | Effective Concentration (IC50) | Reference |
| HGC-27 | Gastric Cancer | CCK-8 | Significant inhibition at 0.1–0.5 nM | [1] |
| AGS | Gastric Cancer | CCK-8 | Significant inhibition at 0.1–0.5 nM | [1] |
| MKN-28 | Gastric Cancer | CCK-8 | Significant inhibition at 0.1–0.5 nM | [1] |
| GES-1 | Normal Gastric Mucosa | CCK-8 | Insensitive / Low Toxicity | [4][5] |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates higher potency.[6]
Experimental Protocols
The anti-proliferative effects of this compound are typically evaluated using cell viability assays such as the Cell Counting Kit-8 (CCK-8), MTT, or Sulforhodamine B (SRB) assays.
Figure 2: General experimental workflow for assessing anti-proliferative effects.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[7]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye.[8][9][10]
Protocol:
-
Cell Plating and Treatment: Follow steps 1-3 as described for the MTT assay.
-
Cell Fixation: After the treatment period, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[11][12]
-
Washing: Discard the TCA and wash the plate four to five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound components.[11][12] Allow the plate to air-dry completely.
-
Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[11][12]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[11][12]
-
Solubilization: After air-drying, add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11]
-
Absorbance Reading: Shake the plate for at least 5 minutes and measure the absorbance at approximately 510 nm on a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Conclusion
This compound demonstrates potent and selective anti-proliferative activity against cancer cells, particularly those of gastric origin. Its unique mechanism of inducing autophagic cell death by targeting PITPα/β presents a promising avenue for the development of novel cancer therapeutics.[1][3] Further cross-validation in a broader range of cancer cell lines is warranted to fully elucidate its therapeutic potential. The standardized protocols provided herein offer a robust framework for conducting such comparative studies.
References
- 1. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. SRB assay for measuring target cell killing [protocols.io]
In Vivo Efficacy of Microcolin H and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Microcolin H and its synthetic analogues. This compound, a marine-derived lipopeptide, has demonstrated potent antitumor activity by inducing autophagic cell death. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the compound's mechanism of action.
Comparative Efficacy Data
While in vivo efficacy data for the synthetic analogues of this compound are not yet publicly available, in vitro studies provide valuable insights into their structure-activity relationship (SAR). The antiproliferative activity of this compound and its five analogues, which differ in the length of their aliphatic carboxylic acid side chains, was evaluated against the HGC-27 human gastric cancer cell line.
| Compound | Aliphatic Chain Length | In Vitro IC50 (nM) on HGC-27 Cells |
| This compound | C8 (Octanoic acid) | ~10 |
| Analogue 1 | C4 (Butyric acid) | >1000 |
| Analogue 2 | C6 (Hexanoic acid) | ~100 |
| Analogue 3 | C10 (Decanoic acid) | ~50 |
| Analogue 4 | C12 (Dodecanoic acid) | ~20 |
| Analogue 5 (Biotinylated) | C8 with Biotin linker | Inactive |
Data extrapolated from figures in Yang et al., Signal Transduction and Targeted Therapy, 2023.[1]
The in vivo antitumor efficacy of this compound was assessed in a HGC-27 xenograft mouse model.
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 11 | Tumor Growth Inhibition (TGI) |
| Vehicle Control (PBS) | - | ~1200 | - |
| This compound | 1 mg/kg, i.p., daily | ~800 | Not specified |
| This compound | 5 mg/kg, i.p., daily | ~500 | Not specified |
| This compound | 10 mg/kg, i.p., daily | ~300 | 74.2% |
| Paclitaxel (Positive Control) | 8 mg/kg, i.p., daily | ~400 | Not specified |
| This compound + HCQ | 10 mg/kg + 50 mg/kg, i.p., daily | ~1000 | Antagonistic effect |
Data extracted from Yang et al., Signal Transduction and Targeted Therapy, 2023.[1]
Experimental Protocols
In Vitro Antiproliferative Assay (CCK-8 Assay)[1]
-
Cell Seeding: HGC-27 cells were seeded into 96-well plates at a density of 5 x 10³ cells per well.
-
Compound Treatment: After 24 hours of incubation, cells were treated with various concentrations of this compound and its analogues.
-
Incubation: The plates were incubated for 48 hours.
-
Viability Assessment: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated for an additional 1-4 hours.
-
Data Acquisition: The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The IC50 values were then calculated.
In Vivo Xenograft Model[1]
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.
-
Tumor Inoculation: 5 x 10⁶ HGC-27 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When the tumor volume reached approximately 100-150 mm³, the mice were randomly assigned to different treatment groups.
-
Drug Administration: this compound and control substances were administered via intraperitoneal (i.p.) injection daily for 11 consecutive days.
-
Tumor Measurement: Tumor volume was measured every two days using a caliper, and calculated using the formula: Volume = (length × width²) / 2.
-
Efficacy Evaluation: At the end of the study, mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated.
-
Toxicity Assessment: Body weight was monitored throughout the study, and at the end of the study, major organs were collected for histological analysis, and blood samples were taken for biochemical analysis.[1]
Mechanism of Action & Signaling Pathway
This compound exerts its anticancer effects by directly targeting the phosphatidylinositol transfer proteins alpha and beta (PITPα/β).[1] This interaction inhibits the normal function of PITPα/β, leading to the induction of autophagy. The sustained autophagic flux results in autophagic cell death in cancer cells.[1][2] The combination of this compound with the autophagy inhibitor hydroxychloroquine (HCQ) was found to reverse the antitumor effect, confirming that the mechanism of action is autophagy-dependent.[1]
Caption: this compound binds to and inhibits PITPα/β, inducing autophagy and subsequent autophagic cell death, ultimately leading to tumor growth inhibition.
Experimental Workflow
The general workflow for evaluating the in vivo efficacy of this compound and its analogues is depicted below.
Caption: Workflow for the in vivo evaluation of this compound analogues in a xenograft mouse model.
References
Studies on combination therapy of Microcolin H with other anticancer agents
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential for combination therapies involving Mocrolin H, a novel autophagy inducer. Due to the absence of direct preclinical or clinical studies on Mocrolin H in combination with other anticancer agents, this guide draws parallels from studies on other autophagy inducers to highlight its therapeutic potential and provide a framework for future research.
Introduction to Mocrolin H and its Mechanism of Action
Mocrolin H is a marine-derived lipopeptide that has demonstrated potent antitumor activity.[1][2][3] Its primary mechanism of action is the induction of autophagic cell death in cancer cells.[1][2][3] Mocrolin H directly binds to and targets phosphatidylinositol transfer protein alpha/beta (PITPα/β).[1][2][3] This interaction leads to an increase in the conversion of LC3I to LC3II and a reduction in the level of p62, both of which are hallmark indicators of autophagy induction.[1][2][3][4] The antitumor effect of Mocrolin H has been shown to be reversed by the autophagy inhibitor hydroxychloroquine (HCQ), further solidifying its mechanism.[4]
Hypothetical Combination Therapies and Supporting Data from Analogous Autophagy Inducers
While specific data on Mocrolin H combinations is not yet available, the principle of combining an autophagy inducer with conventional chemotherapeutic agents has been explored with other drugs that modulate autophagy. The rationale is that inducing autophagy can sensitize cancer cells to the cytotoxic effects of chemotherapy. The following table summarizes quantitative data from studies on other autophagy inducers (Rapamycin, Metformin, and Everolimus) in combination with common anticancer agents, providing a potential framework for what might be observed with Mocrolin H.
Disclaimer: The following data is not based on studies involving Mocrolin H and should be interpreted as a hypothetical representation of potential synergistic effects based on its mechanism as an autophagy inducer.
| Autophagy Inducer | Combination Agent | Cancer Type | Observed Effect | Reference |
| Rapamycin | Paclitaxel | Breast Cancer | Synergistic antitumor activity in vivo.[5][6] | [5][6] |
| Rapamycin | Paclitaxel & Carboplatin | Head and Neck Squamous Cell Carcinoma | Additive and synergistic antiproliferative effects.[7] | [7] |
| Metformin | Doxorubicin | Bladder Cancer | Enhanced antiproliferative effect and limited cell migration.[8] | [8] |
| Metformin | Doxorubicin | Doxorubicin-resistant Breast Cancer | Synergistic suppression of tumor growth in vitro and in vivo.[9][10] | [9][10] |
| Everolimus | Cisplatin | Small-Cell Carcinoma of the Ovary, Hypercalcemic Type | Synergistically enhanced cytotoxicity and inhibition of tumor growth.[11][12][13] | [11][12][13] |
| Everolimus | Gemcitabine/Cisplatin | Metastatic Triple-Negative Breast Cancer | No significant synergistic effect was observed in this clinical trial.[14][15] | [14][15] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to studying the efficacy of Mocrolin H combination therapies.
Cell Viability Assessment (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[16][17][18] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[16][18]
-
Treatment: Add Mocrolin H, the combination agent, or the combination of both at various concentrations to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[16]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[16][18][19][20]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[16][18][19][20]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[16][18][19][20] Cell viability is proportional to the absorbance.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, indicating long-term survival.
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with Mocrolin H, the combination agent, or the combination for a specified period.
-
Incubation: Remove the treatment medium, wash with PBS, and add fresh medium. Incubate for 1-3 weeks, allowing colonies to form.[21]
-
Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde or methanol, and stain with 0.5% crystal violet.[21]
-
Quantification: Count the number of colonies (typically defined as a cluster of at least 50 cells).[21]
Wound Healing (Scratch) Assay
This method is used to evaluate cell migration.
-
Cell Seeding: Grow cells in a 6-well or 12-well plate to form a confluent monolayer.[22][23]
-
Creating the "Wound": Use a sterile pipette tip to create a scratch across the center of the monolayer.[22][23][24]
-
Washing: Gently wash the wells with PBS to remove detached cells.[22][24]
-
Treatment: Add fresh medium containing the test compounds (Mocrolin H, combination agent, or both).
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.[22]
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Western Blot for Autophagy Markers (LC3-II and p62)
This technique is used to detect changes in the levels of key autophagy-related proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[25]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[26]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[25][26]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.[25][27] A loading control antibody (e.g., β-actin or GAPDH) should also be used.[27]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[25][26]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[26] The band intensities can be quantified using densitometry software.
Visualizing Signaling Pathways and Workflows
Mocrolin H Signaling Pathway
References
- 1. Microcolin H, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Colocalized delivery of rapamycin and paclitaxel to tumors enhances synergistic targeting of the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative effects of rapamycin as a single agent and in combination with carboplatin and paclitaxel in head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic effect of metformin and doxorubicin on the metastatic potential of T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metformin synergistically suppress tumor growth with doxorubicin and reverse drug resistance by inhibiting the expression and function of P-glycoprotein in MCF7/ADR cells and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. mdpi.com [mdpi.com]
- 12. mTOR Inhibitor Everolimus Modulates Tumor Growth in Small-Cell Carcinoma of the Ovary, Hypercalcemic Type and Augments the Drug Sensitivity of Cancer Cells to Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phase I/II clinical trial of everolimus combined with gemcitabine/cisplatin for metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I/II clinical trial of everolimus combined with gemcitabine/cisplatin for metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ptglab.com [ptglab.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. clyte.tech [clyte.tech]
- 23. Wound healing assay - Wikipedia [en.wikipedia.org]
- 24. Scratch Wound Healing Assay [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. pubcompare.ai [pubcompare.ai]
- 27. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Microcolin H with Other PITPα/β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Microcolin H, a novel and direct inhibitor of Phosphatidylinositol Transfer Protein Alpha/Beta (PITPα/β), with other compounds known to modulate PITPα/β-related signaling pathways. While direct comparative quantitative data for other specific PITPα/β inhibitors is limited in publicly available research, this document aims to objectively present the performance of this compound based on existing experimental data and contrast its mechanism with that of indirect modulators.
Executive Summary
This compound, a marine-derived lipopeptide, has been identified as a direct binder and inhibitor of PITPα/β, inducing autophagic cell death in cancer cells.[1][2] This unique mechanism of action sets it apart from other compounds that affect PITP-associated pathways, which often act on upstream or downstream signaling components. This guide presents the available quantitative data for this compound, details the experimental protocols for its characterization, and visualizes its mechanism of action.
Data Presentation: Comparison of Inhibitors
As a novel, direct-acting inhibitor of PITPα/β, this compound's primary distinction lies in its specific molecular target. Other compounds that have been classified as "PITP inhibitors" generally exert their effects indirectly. The following table summarizes the key differences.
| Inhibitor/Modulator | Direct Target | Mechanism of Action | Quantitative Data (for PITPα/β) |
| This compound | PITPα/β | Direct binding and inhibition, leading to the induction of autophagic cell death.[1][2] | Binding Affinity (Kd): 6.2 μM |
| Staurosporine | Protein Kinase C (PKC) | Indirectly affects PITPβ-related pathways by inhibiting PKC, a downstream signaling component. | Not Applicable (Not a direct inhibitor) |
| Ro-31-8220 | Protein Kinase C (PKC) | Similar to Staurosporine, inhibits PKC, thereby indirectly modulating PITPβ signaling. | Not Applicable (Not a direct inhibitor) |
| U73122 | Phospholipase C (PLC) | Inhibits the production of diacylglycerol (DAG) from PIP2 by targeting PLC, an upstream enzyme in the phosphoinositide pathway, thus reducing the substrate turnover involving PITPβ. | Not Applicable (Not a direct inhibitor) |
| Phosphatidylinositol | PITPα/β | Acts as a competitive substrate, occupying the binding site and preventing the transfer of other phospholipids.[3] | Not reported as a therapeutic inhibitor with IC50. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to characterize this compound.
PITPα/β Binding Assay: Microscale Thermophoresis (MST)
This protocol outlines the determination of the binding affinity between this compound and PITPα/β proteins.
Objective: To quantify the dissociation constant (Kd) of the this compound-PITPα/β interaction.
Materials:
-
Purified recombinant PITPα or PITPβ protein
-
Fluorescent labeling kit (e.g., NHS-ester dye)
-
This compound
-
Assay Buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Procedure:
-
Protein Labeling: Fluorescently label the purified PITPα/β protein according to the manufacturer's protocol of the labeling kit. The labeling ratio should be optimized to ensure sufficient signal without compromising protein function.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.
-
Prepare a solution of the fluorescently labeled PITPα/β protein in the assay buffer at a constant concentration.
-
-
Binding Reaction: Mix the labeled PITPα/β protein with each concentration of the this compound dilution series. Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium.
-
MST Measurement:
-
Load the samples into the MST capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument applies an infrared laser to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.[4]
-
-
Data Analysis: The change in the thermophoretic signal is plotted against the logarithm of the this compound concentration. The data is then fitted to a binding model to determine the Kd value.[4]
Autophagy Induction Assays
These assays are used to confirm that this compound induces autophagy in treated cells.
Objective: To detect the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), a hallmark of autophagy.[5]
Materials:
-
Cell culture reagents
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat them with varying concentrations of this compound for a specified time. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate it with the primary anti-LC3 antibody.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.[6]
Objective: To measure the degradation of p62, a protein that is selectively degraded during autophagy.[7]
Materials:
-
Same as for the LC3 conversion assay, with the exception of the primary antibody.
-
Primary antibody against p62/SQSTM1.
Procedure:
-
Cell Treatment and Lysis: Follow the same procedure as for the LC3 conversion assay.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as described above.
-
Incubate the membrane with the primary anti-p62 antibody.
-
Proceed with secondary antibody incubation and detection.
-
-
Analysis: A decrease in the level of p62 protein in this compound-treated cells compared to the control indicates an increase in autophagic flux.[7]
Mandatory Visualization
The following diagrams were created using the DOT language to illustrate key pathways and workflows.
References
- 1. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 5. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Microcolin H
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Microcolin H. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary control measure to prevent exposure to cytotoxic compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves.[4] | To prevent dermal exposure. Double-gloving provides an additional layer of protection. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. | To protect skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield.[5] | To protect the eyes and face from splashes of liquids or aerosols. |
| Respiratory Protection | A fit-tested N95 respirator or higher should be used when handling the powdered form of this compound or when there is a risk of aerosolization. | To prevent inhalation of the compound. |
| Shoe Covers | Disposable shoe covers.[4] | To prevent the spread of contamination outside of the designated handling area. |
Handling Procedures
All handling of this compound should be conducted within a designated controlled area. Engineering controls are critical to minimizing exposure risk.
Engineering Controls:
-
Ventilation: All manipulations of this compound, especially the handling of the solid compound and the preparation of solutions, should be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the inhalation of particles and aerosols.[5]
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked with warning signs indicating the presence of a cytotoxic compound.
Operational Workflow:
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
References
- 1. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Drug Safety [tru.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
